Keap1-Nrf2-IN-14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C30H29NO8S |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
2-[4-[carboxymethyl-(2,4,6-trimethylphenyl)sulfonylamino]naphthalen-1-yl]oxy-2-(4-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C30H29NO8S/c1-18-15-19(2)29(20(3)16-18)40(36,37)31(17-27(32)33)25-13-14-26(24-8-6-5-7-23(24)25)39-28(30(34)35)21-9-11-22(38-4)12-10-21/h5-16,28H,17H2,1-4H3,(H,32,33)(H,34,35) |
InChI Key |
SNWXNMFUFJGUTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)OC(C4=CC=C(C=C4)OC)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Keap1-Nrf2-IN-14: A Technical Guide to its Mechanism of Action and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3][4] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][5][6] In response to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective and antioxidant enzymes.[3][5][6]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][7] Consequently, the development of small molecule inhibitors that can modulate this pathway has emerged as a promising therapeutic strategy. Keap1-Nrf2-IN-14 is a potent, non-covalent inhibitor that disrupts the Keap1-Nrf2 protein-protein interaction (PPI), leading to the activation of Nrf2 and the induction of its downstream target genes.[8][9] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its key quantitative data.
Mechanism of Action of this compound
This compound functions as a direct inhibitor of the Keap1-Nrf2 PPI. By binding to the Kelch domain of Keap1, the same domain that recognizes the 'ETGE' and 'DLG' motifs of Nrf2, IN-14 competitively inhibits the formation of the Keap1-Nrf2 complex.[8][9][10] This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and subsequently translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to ARE sequences, driving the expression of a suite of antioxidant and cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).[9][11][12]
This upregulation of the Nrf2-dependent antioxidant response enhances the cell's capacity to counteract oxidative stress and inflammation.[8][9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and cellular activity.
| Parameter | Value | Assay | Reference |
| IC50 | 75 nM | Keap1-Nrf2 Interaction Assay | [8][9] |
| Kd | 24 nM | Binding Affinity for Keap1 | [8][9] |
| Cell Line | Concentration | Time | Effect | Reference |
| RAW264.7 | 1, 10 µM | 12 h | Increased antioxidant capacity | [8][9] |
| RAW264.7 | 1, 10 µM | 12 h | Attenuated LPS-induced inflammation | [8][9] |
| Animal Model | Dosage | Administration | Effect | Reference |
| Female C57BL/6 mice | 10 mg/kg | Intraperitoneal (daily for 3 days) | Reduced LPS-induced pro-inflammatory factors | [8][9] |
| Female C5TBL/6 mice | 1 mg/kg | Intravenous (single dose) | In vivo half-life of 1.72 hours | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay quantitatively measures the disruption of the Keap1-Nrf2 interaction by an inhibitor.
Materials:
-
Recombinant human Keap1 Kelch domain protein
-
Fluorescein-labeled Nrf2 peptide (e.g., FITC-DEETGEF)
-
Assay Buffer: 25 mM HEPES, pH 7.5, 100 mM NaCl, 0.05% BSA, 1 mM DTT
-
Test inhibitor (this compound)
-
384-well, low-volume, black, round-bottom plates
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add 5 µL of the inhibitor dilutions to the wells of the 384-well plate.
-
Add 5 µL of a 2X concentration of the fluorescently labeled Nrf2 peptide to each well.
-
Add 10 µL of a 2X concentration of the Keap1 protein to each well to initiate the binding reaction.
-
Include control wells:
-
Negative control (no inhibition): Inhibitor is replaced with assay buffer.
-
Positive control (100% inhibition): Keap1 protein is replaced with assay buffer.
-
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene under the control of an ARE promoter.[7][13][14][15]
Materials:
-
HEK293T or HepG2 cells stably transfected with an ARE-luciferase reporter construct
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Luciferase assay reagent
-
96-well, white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Seed the ARE-reporter cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 12-24 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysates.
-
Measure the luminescence using a plate reader.
-
Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration in each well.
-
Express the results as fold induction over the vehicle-treated control.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes, such as NQO1 and HO-1, following treatment with an Nrf2 activator.[10][11][12][16]
Materials:
-
RAW264.7 or other suitable cell line
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Plate cells and treat with this compound for a specified time (e.g., 6-12 hours).
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Western Blot Analysis for Nrf2 and Keap1
This technique is used to detect and quantify the protein levels of Nrf2 and Keap1 in cell lysates.
Materials:
-
Cell line of interest (e.g., RAW264.7)
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against Nrf2 and Keap1
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against Nrf2, Keap1, and a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of Nrf2 and Keap1 to the loading control.
Conclusion
This compound is a potent and specific inhibitor of the Keap1-Nrf2 protein-protein interaction, leading to the activation of the Nrf2-mediated antioxidant response. The experimental protocols detailed in this guide provide a robust framework for the in vitro and cellular characterization of this and other similar inhibitors. The quantitative data presented underscore the therapeutic potential of targeting the Keap1-Nrf2 pathway for diseases associated with oxidative stress and inflammation. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its development as a potential therapeutic agent.
References
- 1. researchwithrutgers.com [researchwithrutgers.com]
- 2. Keap1: Nrf2 Inhibitor Screening Assay [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 5. Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2.15. Antioxidant response element (ARE)-luciferase reporter assay [bio-protocol.org]
- 9. Antioxidant response element (ARE) reporter assay [bio-protocol.org]
- 10. Expression of the NRF2 Target Gene NQO1 Is Enhanced in Mononuclear Cells in Human Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. HMOX1 and NQO1 genes are upregulated in response to contact sensitizers in dendritic cells and THP-1 cell line: role of the Keap1/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nrf2/ARE activation assay [bio-protocol.org]
- 14. rsc.org [rsc.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Keap1-Nrf2-IN-14
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical overview of the synthesis of Keap1-Nrf2-IN-14, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. This document is intended for researchers, scientists, and drug development professionals interested in the chemical synthesis and biological context of this important molecule. Included are detailed experimental protocols, tabulated quantitative data, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under homeostatic conditions, Keap1, a substrate adaptor protein for the Cullin 3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2. However, upon exposure to oxidative stress or electrophiles, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation leads to the production of a wide array of cytoprotective proteins, including antioxidant enzymes and phase II detoxification enzymes.
Dysregulation of the Keap1-Nrf2 pathway has been implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction, such as this compound, have emerged as promising therapeutic agents for diseases associated with oxidative stress.
Keap1-Nrf2 Signaling Pathway Diagram
The following diagram illustrates the core mechanism of the Keap1-Nrf2 signaling pathway.
Synthesis of this compound
This compound, with the chemical name (R)-1-(4-(2-methoxy-5-nitrophenyl)piperazin-1-yl)-3-(4-(trifluoromethoxy)phenyl)propan-1-one, is a small molecule inhibitor that disrupts the Keap1-Nrf2 protein-protein interaction. The synthesis of this compound involves a multi-step process, which is detailed below. This synthetic route is based on established methods for the preparation of aryl piperazine derivatives.
Proposed Synthetic Workflow
The overall synthetic strategy can be visualized as a three-stage process: 1) Synthesis of the aryl piperazine intermediate, 2) Synthesis of the substituted propanoic acid, and 3) Coupling of the two intermediates followed by chiral resolution.
Experimental Protocols
Stage 1: Synthesis of 1-(2-methoxy-5-nitrophenyl)piperazine
This stage involves the N-arylation of piperazine with 1-bromo-2-methoxy-5-nitrobenzene.
-
Reagents and Materials:
-
1-bromo-2-methoxy-5-nitrobenzene
-
Piperazine (excess)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., BINAP)
-
Strong base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Standard workup and purification reagents (ethyl acetate, brine, sodium sulfate, silica gel)
-
-
Procedure:
-
To a dried flask under an inert atmosphere (e.g., argon), add 1-bromo-2-methoxy-5-nitrobenzene, piperazine (typically 2-3 equivalents), palladium catalyst, and phosphine ligand.
-
Add anhydrous toluene, followed by the strong base.
-
Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(2-methoxy-5-nitrophenyl)piperazine.
-
Stage 2: Synthesis of 3-(4-(trifluoromethoxy)phenyl)propanoic acid
This stage involves a Knoevenagel condensation followed by reduction.
-
Reagents and Materials:
-
4-(trifluoromethoxy)benzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine (catalytic amount)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
-
Methanol or ethanol
-
Standard workup and purification reagents
-
-
Procedure:
-
Knoevenagel Condensation:
-
In a round-bottom flask, dissolve 4-(trifluoromethoxy)benzaldehyde and malonic acid in pyridine.
-
Add a catalytic amount of piperidine and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and acidify with aqueous HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 3-(4-(trifluoromethoxy)phenyl)acrylic acid.
-
-
Reduction:
-
Dissolve the acrylic acid derivative in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas and stir vigorously at room temperature.
-
Monitor the reaction until hydrogen uptake ceases.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to yield 3-(4-(trifluoromethoxy)phenyl)propanoic acid.
-
-
Stage 3: Coupling and Chiral Resolution
This final stage involves the amide coupling of the products from Stage 1 and Stage 2, followed by chiral separation.
-
Reagents and Materials:
-
1-(2-methoxy-5-nitrophenyl)piperazine
-
3-(4-(trifluoromethoxy)phenyl)propanoic acid
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)
-
Chiral stationary phase for HPLC or a chiral resolving agent
-
Standard workup and purification reagents
-
-
Procedure:
-
Amide Coupling:
-
Dissolve 3-(4-(trifluoromethoxy)phenyl)propanoic acid in the anhydrous solvent.
-
Add the coupling agent and stir for a few minutes.
-
Add 1-(2-methoxy-5-nitrophenyl)piperazine and the tertiary amine base.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, dilute with the solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography to obtain the racemic mixture of 1-(4-(2-methoxy-5-nitrophenyl)piperazin-1-yl)-3-(4-(trifluoromethoxy)phenyl)propan-1-one.
-
-
Chiral Resolution:
-
The racemic mixture is separated into its constituent enantiomers using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.
-
Alternatively, diastereomeric salts can be formed using a chiral resolving agent, followed by fractional crystallization and subsequent liberation of the desired enantiomer.
-
The R-enantiomer is collected, and its enantiomeric purity is confirmed by chiral HPLC analysis.
-
-
Quantitative Data Summary
The following table summarizes typical yields and key analytical data for the synthesis of this compound and its intermediates. These values are estimates based on analogous reactions reported in the literature and may vary depending on specific reaction conditions.
| Step | Reactants | Product | Typical Yield (%) | Purity (%) | Analytical Method |
| Stage 1 | 1-bromo-2-methoxy-5-nitrobenzene, Piperazine | 1-(2-methoxy-5-nitrophenyl)piperazine | 70-85 | >95 | NMR, LC-MS |
| Stage 2a | 4-(trifluoromethoxy)benzaldehyde, Malonic acid | 3-(4-(trifluoromethoxy)phenyl)acrylic acid | 85-95 | >98 | NMR, mp |
| Stage 2b | 3-(4-(trifluoromethoxy)phenyl)acrylic acid | 3-(4-(trifluoromethoxy)phenyl)propanoic acid | >95 | >98 | NMR, mp |
| Stage 3a | 1-(2-methoxy-5-nitrophenyl)piperazine, 3-(4-(trifluoromethoxy)phenyl)propanoic acid | Racemic 1-(4-(2-methoxy-5-nitrophenyl)piperazin-1-yl)-3-(4-(trifluoromethoxy)phenyl)propan-1-one | 60-75 | >95 | NMR, LC-MS |
| Stage 3b | Racemic Product | (R)-1-(4-(2-methoxy-5-nitrophenyl)piperazin-1-yl)-3-(4-(trifluoromethoxy)phenyl)propan-1-one (this compound) | 35-45 (from racemic) | >99 (ee) | Chiral HPLC, HRMS |
Conclusion
This technical guide provides a detailed framework for the synthesis of the Keap1-Nrf2 inhibitor, this compound. The described multi-step synthesis, while requiring careful execution and purification, is based on well-established chemical transformations. The provided diagrams and tabulated data offer a clear and concise overview for researchers in the field of medicinal chemistry and drug discovery. The potent and specific nature of this compound makes it a valuable tool for investigating the therapeutic potential of modulating the Keap1-Nrf2 pathway in various disease models.
Keap1-Nrf2-IN-14: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of the potent Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, Keap1-Nrf2-IN-14 (also known as compound 20c). The document details the quantitative data associated with its characterization, the experimental protocols for key assays, and a visual representation of the underlying biological pathways and experimental workflows.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. This process maintains low intracellular levels of Nrf2.[3] However, upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][4] This allows Nrf2 to escape degradation, accumulate in the cytoplasm, and translocate to the nucleus.[2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[5][6]
Dysregulation of the Keap1-Nrf2 pathway is implicated in various diseases, including cancer and inflammatory conditions.[7] Consequently, small molecule inhibitors of the Keap1-Nrf2 PPI have emerged as a promising therapeutic strategy to augment the endogenous antioxidant response.[8]
Discovery and Development of this compound
This compound, also referred to as compound 20c, was identified through a rational drug design approach aimed at developing potent inhibitors of the Keap1-Nrf2 PPI. The discovery process involved the synthesis and evaluation of a series of 2-oxy-2-phenylacetic acid substituted naphthalene sulfonamide derivatives. The lead compound, this compound, demonstrated effective disruption of the Keap1-Nrf2 interaction and subsequent activation of the Nrf2 signaling pathway, leading to enhanced antioxidant and anti-inflammatory activities.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, showcasing its potency and pharmacokinetic profile.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Reference |
| IC50 | 75 nM | Keap1-Nrf2 Interaction Assay | [5][6] |
| Kd | 24 nM | Binding Affinity to Keap1 | [5][6] |
Table 2: Cellular Activity of this compound in RAW264.7 Cells
| Parameter | Concentration(s) | Incubation Time | Effect | Reference |
| Antioxidant Capacity | 1, 10 µM | 12 h | Enhanced | [5] |
| Anti-inflammatory Activity | 1, 10 µM | 12 h | Attenuated LPS-induced inflammatory factors | [5] |
Table 3: In Vivo Pharmacokinetic and Pharmacodynamic Data for this compound
| Parameter | Dose | Route of Administration | Value/Effect | Animal Model | Reference |
| Half-life (t1/2) | 1 mg/kg | Intravenous | 1.72 h | Female C57BL/6 mice | [5] |
| Anti-inflammatory Efficacy | 10 mg/kg (daily for 3 days) | Intraperitoneal | Reduced LPS-induced proinflammatory factors | Female C57BL/6 mice | [5] |
Signaling Pathways and Experimental Workflows
The Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the core mechanism of the Keap1-Nrf2 signaling pathway and the mode of action of this compound.
Experimental Workflow for Inhibitor Screening
The diagram below outlines a typical workflow for identifying and characterizing Keap1-Nrf2 PPI inhibitors like this compound.
Detailed Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This assay is used to quantify the inhibition of the Keap1-Nrf2 interaction in a high-throughput format.
-
Principle: The assay measures the energy transfer between a donor fluorophore (e.g., Terbium-cryptate labeled anti-His antibody bound to His-tagged Keap1) and an acceptor fluorophore (e.g., FITC-labeled Nrf2 peptide). Inhibition of the interaction by a compound like this compound leads to a decrease in the FRET signal.[8]
-
Materials:
-
Recombinant His-tagged Keap1 Kelch domain
-
FITC-labeled Nrf2 peptide (e.g., 9-mer peptide containing the ETGE motif)
-
Tb-cryptate labeled anti-His antibody
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
Test compounds (e.g., this compound)
-
384-well low-volume microplates
-
TR-FRET compatible plate reader
-
-
Protocol:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the test compound solution.
-
Add a pre-mixed solution of His-tagged Keap1 and Tb-labeled anti-His antibody to each well and incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the FITC-labeled Nrf2 peptide to initiate the binding reaction.
-
Incubate the plate for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET plate reader after a time delay (e.g., 60 µs) to reduce background fluorescence.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and determine the IC50 values from the dose-response curves.
-
Antioxidant Response Element (ARE) Luciferase Reporter Assay
This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a reporter gene under the control of an ARE promoter.
-
Principle: Cells are transfected with a plasmid containing a luciferase gene driven by an ARE promoter. Activation of Nrf2 by an inhibitor leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Materials:
-
Mammalian cell line (e.g., HepG2 or RAW264.7)
-
ARE-luciferase reporter plasmid
-
Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent (e.g., Dual-Glo® Luciferase Assay System)
-
Luminometer
-
-
Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Co-transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 16-24 hours).
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the fold induction of ARE activity relative to the vehicle-treated control.
-
Conclusion
This compound is a potent, small-molecule inhibitor of the Keap1-Nrf2 PPI that effectively activates the Nrf2-mediated antioxidant and anti-inflammatory response. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of drug discovery and development who are interested in targeting the Keap1-Nrf2 signaling pathway for therapeutic intervention in a range of diseases underpinned by oxidative stress.
References
- 1. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scienceopen.com [scienceopen.com]
- 4. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Keap1-Nrf2-IN-14: A Potent and Direct Inhibitor of the Keap1-Nrf2 Protein-Protein Interaction
A Technical Guide for Researchers and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] In response to oxidative stress, reactive cysteines within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes.[3][4]
Direct inhibition of the Keap1-Nrf2 protein-protein interaction (PPI) represents a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation, including neurodegenerative diseases, chronic obstructive pulmonary disease (COPD), and certain cancers. Small molecule inhibitors that directly block this interaction can mimic the effects of oxidative stress, leading to the stabilization and activation of Nrf2 and the subsequent upregulation of its target genes.
This technical guide provides an in-depth overview of Keap1-Nrf2-IN-14, a potent, direct inhibitor of the Keap1-Nrf2 PPI. We will detail its mechanism of action, present its key quantitative data, and provide comprehensive experimental protocols for its characterization.
Mechanism of Action
This compound is a small molecule designed to directly interfere with the binding of Nrf2 to the Kelch domain of Keap1. By occupying the Nrf2 binding pocket on Keap1, this compound prevents the association of Keap1 with Nrf2, thereby inhibiting the ubiquitination and degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm, its subsequent translocation to the nucleus, and the activation of ARE-driven gene expression.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical and cellular activities.
| Parameter | Value | Assay Method | Reference |
| IC50 (Keap1-Nrf2 Interaction) | 75 nM | Fluorescence Polarization | [5] |
| Kd (Binding to Keap1) | 24 nM | Not Specified | [5] |
| Cell Line | Treatment | Effect | Concentration | Time | Reference |
| RAW264.7 | This compound | Activation of NRF2-ARE regulated cytoprotective defense mechanism | Concentration-dependent | Time-dependent | [5] |
| RAW264.7 | This compound | Increased antioxidant capacity | 1, 10 µM | 12 h | [5] |
| RAW264.7 (LPS-stimulated) | This compound | Attenuation of inflammatory factor production | 1, 10 µM | 12 h | [5] |
| Rat Liver Microsomes | This compound | No CYP inhibitory effect (1A2, 2C9, 2C19, 2D6, 3A4) | 10 µM | N/A | [5] |
| Parameter | Value | Dosing | Animal Model | Reference |
| Metabolic Half-life | 10.5 hours | In vitro (rat liver microsomes) | N/A | [5] |
| In Vivo Half-life | 1.72 hours | 1 mg/kg, single intravenous injection | Female C57BL/6 mice | [5] |
| Anti-inflammatory Effect | Reduction of pro-inflammatory factors | 10 mg/kg, daily intraperitoneal injection for 3 days | LPS-induced inflammation in Female C57BL/6 mice | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
Biochemical Assays
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction Inhibition
This assay is used to determine the IC50 value of this compound for the disruption of the Keap1-Nrf2 protein-protein interaction.
-
Principle: A fluorescently labeled Nrf2 peptide is used as a probe. When bound to the larger Keap1 protein, the probe's rotation is slowed, resulting in a high fluorescence polarization signal. A competitive inhibitor will displace the fluorescent peptide, leading to a decrease in the polarization signal.
-
Materials:
-
Purified recombinant Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide).
-
Assay Buffer (e.g., HEPES-based buffer).
-
384-well black, non-binding microplates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the fluorescently labeled Nrf2 peptide to all wells at a final concentration of 10 nM.
-
Add the Keap1 Kelch domain protein to all wells (except for "no protein" controls) at a final concentration of 100 nM.
-
Add the serially diluted this compound or vehicle control to the appropriate wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using an appropriate plate reader (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
Calculate the percent inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Cellular Assays in RAW264.7 Macrophages
Cell Culture and LPS Stimulation
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
LPS Stimulation: To induce an inflammatory response, cells are typically treated with 1 µg/mL of lipopolysaccharide (LPS).[7][8]
Measurement of Reactive Oxygen Species (ROS)
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Protocol:
-
Seed RAW264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat cells with this compound for a specified time (e.g., 1 hour).
-
Induce oxidative stress if required (e.g., with LPS or H2O2).
-
Wash the cells with warm PBS.
-
Load the cells with 10 µM DCFH-DA in serum-free DMEM and incubate for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).[9]
-
Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) Activity Assays
-
Principle: These are typically colorimetric assays that measure the enzymatic activity of SOD and GSH-Px in cell lysates. Commercially available kits are often used.
-
Protocol (General):
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
-
Principle: Sandwich ELISA is used to quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatant.
-
Protocol:
-
Culture and treat RAW264.7 cells with this compound, followed by stimulation with LPS.
-
Collect the cell culture supernatant.
-
Perform the ELISA for each cytokine using commercially available kits according to the manufacturer's protocols.[5][13] This typically involves incubating the supernatant in antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal that is proportional to the amount of cytokine present.
-
Quantitative Real-Time PCR (qRT-PCR) for Nrf2 Target Genes
-
Principle: Measures the mRNA expression levels of Nrf2 target genes (e.g., HO-1, NQO1) to confirm Nrf2 activation.
-
Protocol:
-
Treat RAW264.7 cells with this compound for various time points.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for the target genes and a housekeeping gene (e.g., β-actin or GAPDH) for normalization.[14][15][16]
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression.
-
Western Blot for Nrf2 Nuclear Translocation
-
Principle: To visualize the accumulation of Nrf2 in the nucleus following treatment with this compound.
-
Protocol:
-
Treat RAW264.7 cells with this compound for different durations.
-
Perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.
-
Determine the protein concentration of each fraction.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Nrf2, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., GAPDH).
-
Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vivo Experiments
LPS-Induced Inflammation Mouse Model
-
Animal Model: Female C57BL/6 mice.
-
Protocol:
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection daily for a set period (e.g., 3 days).
-
On the final day, induce inflammation by i.p. injection of LPS.
-
After a specified time, collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokines in serum by ELISA) and Nrf2 target gene expression in tissues.[17][18]
-
Pharmacokinetic Study
-
Animal Model: Male ICR or C57BL/6 mice.
-
Protocol:
-
Administer a single dose of this compound via intravenous (i.v.) or oral (p.o.) route.
-
Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
Process the blood to obtain plasma.
-
Analyze the concentration of this compound in the plasma samples using LC-MS/MS.
-
Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and volume of distribution.[1][2][3][19]
-
Conclusion
This compound is a potent and direct inhibitor of the Keap1-Nrf2 protein-protein interaction with demonstrated in vitro and in vivo activity. Its ability to activate the Nrf2 pathway, leading to antioxidant and anti-inflammatory effects, makes it a valuable tool for research and a promising lead compound for the development of novel therapeutics for diseases driven by oxidative stress. The detailed protocols provided in this guide should enable researchers to effectively utilize and further characterize this and similar compounds in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
- 4. Daeshiho-tang attenuates inflammatory response and oxidative stress in LPS-stimulated macrophages by regulating TLR4/MyD88, NF-κB, MAPK, and Nrf2/HO-1 pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.6. Determination of TNF-α, IL-1β and IL-6 Production [bio-protocol.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. arigobio.com [arigobio.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. researchgate.net [researchgate.net]
- 16. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Pharmacokinetic study [bio-protocol.org]
Keap1-Nrf2-IN-14: A Technical Guide to its Binding Affinity for Keap1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor, Keap1-Nrf2-IN-14, to its target protein, Keap1. This document details the quantitative binding data, the experimental protocols used to determine this data, and the underlying biological context of the Keap1-Nrf2 signaling pathway.
Introduction to the Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 functions as a substrate adaptor protein for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2]
Upon exposure to oxidative stress or electrophilic agents, reactive cysteine residues within Keap1 are modified. This leads to a conformational change in the Keap1-Nrf2 complex, inhibiting Nrf2 ubiquitination.[3] As a result, newly synthesized Nrf2 accumulates, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. This transcriptional activation leads to the production of a suite of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), which help to restore cellular homeostasis.[4]
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and chronic inflammatory conditions. Consequently, small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) are of significant therapeutic interest as they can mimic the cellular stress response and upregulate the expression of these protective genes. This compound is one such potent, non-covalent inhibitor.
Quantitative Binding Affinity of this compound to Keap1
This compound, also identified as compound 20c in its discovery publication, demonstrates high-affinity binding to the Kelch domain of Keap1, the primary site of interaction with Nrf2. The binding affinity has been quantified using multiple biophysical techniques, with the key metrics summarized in the table below.[4][5]
| Parameter | Value (nM) | Method | Reference |
| IC50 | 75 | Fluorescence Polarization (FP) Assay | [4][5] |
| Kd | 24 | Surface Plasmon Resonance (SPR) | [4][5] |
Table 1: Quantitative Binding Data for this compound to Keap1.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding of this compound to Keap1, as described in the primary literature.[6]
Fluorescence Polarization (FP) Assay for IC50 Determination
This assay measures the disruption of the Keap1-Nrf2 interaction by an inhibitor. A fluorescently labeled Nrf2 peptide is used as a probe. When bound to the larger Keap1 protein, the probe's rotation is slow, resulting in a high fluorescence polarization signal. An inhibitor that displaces the labeled peptide will cause it to tumble more rapidly in solution, leading to a decrease in the polarization signal.
Materials:
-
Human Keap1 Kelch domain protein
-
FITC-labeled 9-mer Nrf2 peptide amide (FITC-LDEETGEFL-NH2)
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
This compound (or other test compounds) dissolved in DMSO
-
Black, non-binding 384-well plates (e.g., Corning 3676)
Procedure:
-
Prepare serial dilutions of this compound in 100% DMSO. A typical starting concentration is 100 µM.
-
In a 384-well plate, add the following to each well for a final volume of 40 µL:
-
10 µL of 4 nM FITC-9mer Nrf2 peptide amide in Assay Buffer.
-
10 µL of 12 nM Keap1 Kelch domain protein in Assay Buffer.
-
10 µL of Assay Buffer.
-
10 µL of the test compound dilution in DMSO.
-
-
For control wells:
-
Maximum Polarization (Pmax): Replace the test compound with DMSO.
-
Minimum Polarization (Pmin): Replace the Keap1 protein and test compound with Assay Buffer and DMSO, respectively.
-
-
Cover the plate and incubate at room temperature for 30 minutes with gentle rocking.
-
Measure fluorescence polarization on a suitable plate reader (e.g., SpectraMax Multi-Mode Microplate Reader) with excitation at 485 nm and emission at 535 nm.
-
Calculate the percentage of inhibition at each concentration of the inhibitor using the following equation: % Inhibition = 1 - [(P_obs - P_min) / (P_max - P_min)] where P_obs is the observed polarization in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Kd Determination
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. In this context, the Keap1 protein is immobilized on a sensor chip, and the inhibitor is flowed over the surface. The binding of the inhibitor to Keap1 causes a change in the refractive index at the sensor surface, which is detected as a response.
Materials:
-
Recombinant human Keap1 Kelch domain protein
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Amine coupling kit for immobilization
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
This compound dissolved in Running Buffer with a small percentage of DMSO.
Procedure:
-
Immobilization of Keap1:
-
Activate the sensor chip surface using the amine coupling kit according to the manufacturer's instructions.
-
Inject the Keap1 Kelch domain protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters on the surface.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in the Running Buffer.
-
Inject the different concentrations of the inhibitor over the immobilized Keap1 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time by recording the SPR sensorgram.
-
Regenerate the sensor surface between injections using a suitable regeneration solution if necessary.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: K_d = k_d / k_a.
-
Cellular Assays for Nrf2 Activation
This technique is used to detect the accumulation of Nrf2 in the nucleus and the increased expression of its downstream target proteins (e.g., HO-1, NQO1) in cells treated with this compound.
Cell Line: RAW264.7 macrophages
Procedure:
-
Seed RAW264.7 cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound (e.g., 10 µM) for different time points (e.g., 1, 2, 4, 8, 16, 24 hours).
-
For nuclear translocation studies, fractionate the cells to separate the nuclear and cytoplasmic extracts.
-
For total protein expression, lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against Nrf2, HO-1, NQO1, and a loading control (e.g., β-actin or Lamin B1 for nuclear fractions).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
RT-qPCR is used to quantify the mRNA levels of Nrf2 target genes to confirm that the observed protein upregulation is due to increased gene transcription.
Cell Line: RAW264.7 macrophages
Procedure:
-
Treat RAW264.7 cells with different concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 12 hours).
-
Isolate total RNA from the cells using a suitable kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using primers specific for Nrf2 target genes (e.g., Nqo1, Hmox1, Gclm) and a housekeeping gene for normalization (e.g., Gapdh).
-
Analyze the qPCR data using the ΔΔCt method to determine the fold change in gene expression relative to untreated control cells.
Visualizations
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under basal and stress/inhibited conditions.
Experimental Workflow for FP-based IC50 Determination
Caption: Workflow for determining the IC50 of Keap1-Nrf2 inhibitors using a fluorescence polarization assay.
Logical Relationship of this compound Action
Caption: The mechanism of action of this compound leading to a cellular antioxidant response.
References
- 1. Optimization of the C2 substituents on the 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acid scaffold for better inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In-silico based discovery of potential Keap1 inhibitors using the strategies of pharmacophore screening, molecular docking, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to the Keap1-Nrf2-IN-14 Antioxidant Response
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the Keap1-Nrf2 signaling pathway and the mechanism of action of Keap1-Nrf2-IN-14, a potent small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). This document outlines the quantitative metrics of IN-14's activity, detailed protocols for key experimental assays, and visual diagrams to elucidate the core signaling and experimental workflows.
Introduction: The Keap1-Nrf2 Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of the cellular antioxidant response. Under basal conditions, the Keap1 homodimer acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex. It binds to Nrf2, facilitating its continuous ubiquitination and subsequent degradation by the proteasome, which keeps intracellular Nrf2 levels low.
In response to oxidative or electrophilic stress, reactive cysteine sensors on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Nrf2 ubiquitination process. As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous cytoprotective genes. This transcriptional activation leads to the production of a wide array of phase II detoxification enzymes and antioxidant proteins, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1), bolstering the cell's defense against oxidative damage.
Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) represent a promising therapeutic strategy for conditions associated with oxidative stress and inflammation by activating the Nrf2-mediated antioxidant response.
This compound: A Potent Non-Covalent Inhibitor
This compound (also referred to as compound 20c) is a potent, non-covalent small molecule inhibitor designed to directly block the PPI between Keap1 and Nrf2. By binding to the Nrf2-binding pocket on the Kelch domain of Keap1, IN-14 prevents Keap1 from targeting Nrf2 for degradation. This leads to the stabilization and nuclear accumulation of Nrf2, subsequent ARE-driven gene expression, and enhanced downstream antioxidant and anti-inflammatory activities.
Quantitative Data for this compound
The following tables summarize the key quantitative data characterizing the activity and properties of IN-14, primarily derived from its initial characterization study.
Table 1: In Vitro Activity and Binding Affinity
| Parameter | Assay Type | Value | Units | Source |
| IC50 | TR-FRET Assay | 75 | nM | [1][2] |
| Kd | (Not Specified) | 24 | nM | [1][2] |
Table 2: In Vitro Cellular and Metabolic Properties
| Parameter | Cell Line / System | Treatment | Result | Source |
| Antioxidant Capacity | RAW 264.7 Macrophages | 1, 10 µM; 12 h | Enhanced antioxidant capacity | [1][2] |
| Anti-inflammatory Activity | LPS-stimulated RAW 264.7 | 1, 10 µM; 12 h | Attenuated production of IL-1β, IL-6, TNF-α, NO | [1] |
| Metabolic Stability | Rat Liver Microsomes | N/A | t1/2 = 10.5 hours | [1][2] |
| CYP Inhibition | 1A2, 2C9, 2C19, 2D6, 3A4 | 10 µM | No inhibition observed | [1][2] |
Table 3: In Vivo Pharmacokinetics and Efficacy
| Parameter | Animal Model | Dosing | Result | Source |
| Pharmacokinetics (t1/2) | Female C57BL/6 Mice | 1 mg/kg; single i.v. | 1.72 hours | [1][2] |
| Anti-inflammatory Efficacy | LPS-induced Inflammation | 10 mg/kg; i.p. daily for 3 days | Reduced production of pro-inflammatory factors | [1][2] |
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the core biological and experimental processes.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of IN-14.
Caption: Workflow for determining IN-14 IC50 using a TR-FRET assay.
Experimental Protocols
Disclaimer: The following protocols are generalized methodologies based on standard laboratory practices and information inferred from abstracts and vendor-supplied data. The specific, detailed protocols from the primary publication "European Journal of Medicinal Chemistry, 2020, 207: 112734" were not accessible and may contain variations.
Keap1-Nrf2 TR-FRET Inhibition Assay
This assay quantifies the ability of a test compound to disrupt the interaction between Keap1 and an Nrf2-derived peptide.
-
Reagents & Materials:
-
His-tagged Keap1 Kelch domain protein.
-
Fluorescein isothiocyanate (FITC)-labeled Nrf2 peptide (e.g., 9-mer containing the ETGE motif).
-
Terbium (Tb)-conjugated anti-His antibody (Donor).
-
Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).
-
Test compound (IN-14) serially diluted in DMSO.
-
384-well, low-volume, non-binding black plates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a master mix of Tb-anti-His antibody and His-Keap1 protein in assay buffer. Incubate for 30-60 minutes at room temperature to allow for antibody-protein binding.
-
Dispense the Keap1/Tb-antibody complex into the wells of the 384-well plate.
-
Add the serially diluted test compound (IN-14) or DMSO (vehicle control) to the appropriate wells.
-
Initiate the reaction by adding the FITC-Nrf2 peptide to all wells.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Measure the fluorescence emission at 495 nm (Terbium) and 520 nm (FITC) after a 50-100 µs delay using a TR-FRET plate reader.
-
Calculate the 520/495 emission ratio for each well.
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Nrf2 Nuclear Translocation by Western Blot
This assay determines if IN-14 treatment leads to the accumulation of Nrf2 protein in the nucleus of cells.
-
Reagents & Materials:
-
RAW 264.7 murine macrophage cells.
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep).
-
IN-14 solution in DMSO.
-
Nuclear and Cytoplasmic Extraction Kit.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE gels, transfer membranes (PVDF), and Western blot apparatus.
-
ECL chemiluminescence substrate.
-
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Treat cells with vehicle (DMSO) or desired concentrations of IN-14 (e.g., 10 µM) for various time points (e.g., 0, 1, 2, 4, 8, 16 hours).
-
Following treatment, wash cells with ice-cold PBS and harvest.
-
Isolate nuclear and cytoplasmic protein fractions using a commercial extraction kit according to the manufacturer's protocol.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature 20-30 µg of protein from each fraction by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensity and normalize Nrf2 levels to the respective fraction marker (Lamin B1 for nuclear, GAPDH for cytoplasmic).
-
Nrf2 Target Gene Expression by RT-qPCR
This method quantifies the change in mRNA levels of Nrf2 target genes (e.g., Nqo1, Hmox1) following treatment with IN-14.
-
Reagents & Materials:
-
RAW 264.7 cells and culture reagents.
-
IN-14 solution in DMSO.
-
RNA extraction kit (e.g., TRIzol or column-based).
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Gene-specific primers for Nqo1, Hmox1, and a housekeeping gene (e.g., Actb or Gapdh).
-
qPCR instrument.
-
-
Procedure:
-
Seed RAW 264.7 cells in 12-well plates.
-
Treat cells with vehicle (DMSO) or various concentrations of IN-14 (e.g., 0.1, 1, 5, 10 µM) for a specified time (e.g., 12 hours).
-
Harvest cells and extract total RNA using a commercial kit. Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Prepare qPCR reactions containing cDNA template, forward and reverse primers for a target gene, and qPCR master mix.
-
Run the qPCR plate on a real-time PCR system using a standard thermal cycling protocol.
-
Analyze the results using the ΔΔCt method. Normalize the expression of target genes to the housekeeping gene and express the results as fold change relative to the vehicle-treated control group.
-
In Vivo LPS-Induced Inflammation Model
This model assesses the anti-inflammatory efficacy of IN-14 in mice challenged with lipopolysaccharide (LPS).
-
Reagents & Materials:
-
Female C57BL/6 mice (18-22 g).
-
Lipopolysaccharide (LPS) from E. coli.
-
Sterile, pyrogen-free saline.
-
IN-14 formulated for intraperitoneal (i.p.) injection (e.g., in a vehicle of DMSO/PEG300/Tween 80/saline).
-
ELISA kits for murine TNF-α, IL-6, and IL-1β.
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Divide mice into treatment groups (e.g., Vehicle + Saline; Vehicle + LPS; IN-14 + LPS).
-
Pre-treat mice with a single daily i.p. injection of IN-14 (e.g., 10 mg/kg) or vehicle for 3 consecutive days.
-
On the third day, 1-2 hours after the final compound administration, induce inflammation by injecting a single i.p. dose of LPS (e.g., 0.5-1 mg/kg). The control group receives saline.
-
At a time of peak cytokine response (typically 1.5-2 hours post-LPS), collect blood via cardiac puncture under terminal anesthesia.
-
Process blood to obtain serum or plasma and store at -80°C.
-
Quantify the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum/plasma using specific ELISA kits according to the manufacturer's instructions.
-
Compare cytokine levels between the IN-14-treated group and the vehicle-treated LPS group to determine the percentage of inhibition.
-
Conclusion
This compound is a potent and specific inhibitor of the Keap1-Nrf2 protein-protein interaction. With high in vitro affinity and demonstrated cellular and in vivo activity, it serves as a valuable chemical probe for studying the antioxidant response and as a lead compound for the development of therapeutics targeting oxidative stress and inflammation-related diseases. The methodologies outlined in this guide provide a framework for the evaluation of IN-14 and other novel Keap1-Nrf2 PPI inhibitors.
References
Preliminary Efficacy of Keap1-Nrf2-IN-14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy of Keap1-Nrf2-IN-14, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction. The data herein is compiled from publicly available research and is intended to provide a detailed resource for researchers and drug development professionals working in the fields of oxidative stress and inflammation.
Core Efficacy Data
This compound has demonstrated significant potential as a modulator of the Nrf2 pathway, a critical regulator of cellular defense against oxidative and electrophilic stress. The following tables summarize the key quantitative data regarding its efficacy.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Description |
| IC50 | 75 nM | - | Half-maximal inhibitory concentration for disrupting the Keap1-Nrf2 interaction. |
| Kd | 24 nM | - | Dissociation constant for the binding of IN-14 to Keap1 protein. |
| Nrf2 Activation | Time- and concentration-dependent | RAW264.7 | Activation of the NRF2-ARE (Antioxidant Response Element) regulated cytoprotective defense mechanism. |
| Antioxidant Capacity | Increased | RAW264.7 | Enhanced production of antioxidant molecules at concentrations of 1 µM and 10 µM over 12 hours. |
| Anti-inflammatory Activity | Attenuated LPS-induced inflammation | RAW264.7 | Reduction of inflammatory factors induced by Lipopolysaccharide (LPS) at 1 µM and 10 µM over 12 hours. |
| Metabolic Stability | High (t1/2 = 10.5 hours) | Rat Liver Microsomes | Demonstrates good metabolic stability in an in vitro setting. |
| CYP Inhibition | None observed at 10 µM | - | No significant inhibition of major Cytochrome P450 enzymes (1A2, 2C9, 2C19, 2D6, and 3A4). |
Table 2: In Vivo Efficacy of this compound
| Parameter | Value | Animal Model | Dosing Regimen | Outcome |
| Anti-inflammatory Activity | Reduction of pro-inflammatory factors | C57BL/6 mice (LPS-induced inflammation) | 10 mg/kg, intraperitoneal injection, once daily for 3 days | Significantly reduced the production of pro-inflammatory factors induced by LPS. |
| Pharmacokinetics | t1/2 = 1.72 hours | C57BL/6 mice | 1 mg/kg, intravenous injection, single dose | Shows a reasonable in vivo half-life. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and a general workflow for evaluating the efficacy of inhibitors like this compound.
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for evaluating the efficacy of a Keap1-Nrf2 inhibitor.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preliminary studies of this compound.
In Vitro Assays
This assay is designed to quantify the inhibitory effect of this compound on the interaction between Keap1 and a fluorescently labeled Nrf2 peptide.
-
Reagents and Materials:
-
Recombinant human Keap1 protein (Kelch domain)
-
FITC-labeled Nrf2 peptide (containing the ETGE motif)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20)
-
This compound (or other test compounds)
-
384-well, black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Prepare a solution of FITC-Nrf2 peptide in assay buffer at a final concentration of 10 nM.
-
Prepare a solution of Keap1 protein in assay buffer at a final concentration of 30 nM.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 5 µL of the this compound dilution (or vehicle control).
-
Add 10 µL of the Keap1 protein solution to each well.
-
Add 5 µL of the FITC-Nrf2 peptide solution to each well.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 525 nm) filters.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW264.7 cells in appropriate culture plates (e.g., 6-well, 96-well) and allow them to adhere overnight.
-
For Nrf2 activation and antioxidant capacity studies, treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) for a specified duration (e.g., 12 hours).
-
For anti-inflammatory studies, pre-treat cells with this compound for 1 hour, followed by stimulation with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 12 hours).
-
This protocol is used to measure the mRNA levels of Nrf2 target genes.
-
Reagents and Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Gene-specific primers (mouse):
-
Hmox1 (HO-1):
-
Forward: 5'-AGC AAG AAG GCC CCT TCC TG-3'
-
Reverse: 5'-TGA GCA GGC AGG CGG TCT T-3'
-
-
Nqo1:
-
Forward: 5'-GGC TCC TGT CCT TCT TCT CA-3'
-
Reverse: 5'-GCT CTT GGC TTT GAG TTT CA-3'
-
-
Gclm:
-
Forward: 5'-AAG CCC AAC AAG GAC AAG GA-3'
-
Reverse: 5'-TCA GAG GTT GCA AAG AAG CA-3'
-
-
Gapdh (housekeeping gene):
-
Forward: 5'-AGG TCG GTG TGA ACG GAT TTG-3'
-
Reverse: 5'-TGT AGA CCA TGT AGT TGA GGT CA-3'
-
-
-
-
Procedure:
-
Following cell treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green Master Mix, cDNA template, and gene-specific primers.
-
Typical qPCR cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
Analyze the data using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene (Gapdh).
-
In Vivo Assay
This model is used to evaluate the in vivo anti-inflammatory efficacy of this compound.
-
Animal Model: Female C57BL/6 mice (6-8 weeks old).
-
Reagents:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound
-
Vehicle control (e.g., DMSO/saline)
-
-
Procedure:
-
Acclimatize mice for at least one week before the experiment.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection once daily for 3 consecutive days.
-
On the third day, 1 hour after the final dose of the compound, induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg). A control group should receive saline instead of LPS.
-
At a predetermined time point after LPS challenge (e.g., 4-6 hours), collect blood via cardiac puncture under anesthesia.
-
Euthanize the mice and collect tissues (e.g., lung, liver) for further analysis.
-
Process blood samples to obtain serum for cytokine analysis.
-
This protocol is for the quantification of pro-inflammatory cytokines in mouse serum.
-
Reagents and Materials:
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
-
-
Procedure:
-
Perform the ELISA according to the manufacturer's instructions provided with the commercial kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add serum samples and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add a substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations in the samples based on the standard curve.
-
Conclusion
The preliminary data strongly suggest that this compound is a potent and effective modulator of the Keap1-Nrf2 pathway. Its ability to disrupt the protein-protein interaction, activate Nrf2 and its downstream targets, and exert antioxidant and anti-inflammatory effects both in vitro and in vivo warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound and other similar compounds in the drug discovery and development pipeline.
Keap1-Nrf2-IN-14: An In-Depth Technical Guide for Studying Oxidative Stress Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Keap1-Nrf2-IN-14, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), for its application in oxidative stress research. This document outlines the core mechanism of the Keap1-Nrf2 signaling pathway, the pharmacological properties of this compound, and detailed protocols for its use in both in vitro and in vivo experimental models.
Introduction: The Keap1-Nrf2 Oxidative Stress Response Pathway
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][2] In the presence of oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This transcriptional activation leads to the production of a suite of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes, which mitigate cellular damage and restore redox homeostasis.
This compound: A Potent Modulator of the Nrf2 Pathway
This compound is a small molecule inhibitor that effectively disrupts the Keap1-Nrf2 PPI. By binding to Keap1, it prevents the sequestration and degradation of Nrf2, leading to the activation of the Nrf2-ARE pathway. This results in the induction of Nrf2 target genes and an enhanced downstream antioxidant and anti-inflammatory response. This compound serves as a valuable tool for studying the intricate mechanisms of oxidative stress-related inflammation and for the development of potential therapeutics targeting this pathway.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters that define the potency and binding affinity of this compound.
| Parameter | Value | Description |
| IC50 | 75 nM | The half-maximal inhibitory concentration for the disruption of the Keap1-Nrf2 interaction. |
| Kd | 24 nM | The equilibrium dissociation constant, indicating the binding affinity of this compound to Keap1. |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Figure 1: The Keap1-Nrf2 signaling pathway under basal and oxidative stress conditions.
References
Methodological & Application
Application Notes and Protocols for Keap1-Nrf2-IN-14 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, keeping its intracellular levels low.[1][2][3][4] Upon exposure to oxidative stress, Keap1's conformation is altered, leading to the stabilization and nuclear translocation of Nrf2.[3][5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, inducing the expression of a wide array of cytoprotective and antioxidant enzymes, such as NAD(P)H quinone oxidoreductase 1 (NQO1) and Heme oxygenase-1 (HO-1).[3][6]
Keap1-Nrf2-IN-14 is a potent small molecule inhibitor that disrupts the protein-protein interaction between Keap1 and Nrf2. This disruption prevents the Keap1-mediated degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of the Nrf2 antioxidant response pathway. These application notes provide detailed protocols for utilizing this compound in cell culture to study the activation of the Nrf2 pathway and its downstream effects.
Mechanism of Action of this compound
The mechanism of action for this compound involves its direct binding to Keap1, which blocks the interaction with Nrf2. This leads to the stabilization and accumulation of Nrf2, allowing it to translocate to the nucleus and activate the transcription of ARE-dependent genes.
Caption: Keap1-Nrf2 signaling pathway and the action of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 (Keap1-Nrf2 Interaction) | 75 nM | Biochemical Assay | N/A |
| Binding Affinity (Kd for Keap1) | 24 nM | Biochemical Assay | N/A |
| Effective Concentration | 1 - 10 µM | RAW264.7 | N/A |
| Treatment Duration | 12 hours | RAW264.7 | N/A |
Experimental Protocols
The following are detailed protocols for common cell-based assays to investigate the effects of this compound.
General Cell Culture and Treatment with this compound
This protocol describes the general procedure for culturing and treating cells with this compound. The murine macrophage cell line RAW264.7 is used as an example.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
6-well or 96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
For a 6-well plate, seed RAW264.7 cells at a density of 2.5 x 10^5 cells/well.
-
For a 96-well plate (for viability assays), seed cells at a density of 1 x 10^4 cells/well.
-
Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM and 10 µM). A vehicle control with the same concentration of DMSO should be prepared.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the desired concentration of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 12 hours).
-
Caption: General experimental workflow for cell-based assays.
Protocol 1: Analysis of Nrf2 Target Gene Expression by RT-qPCR
This protocol is for quantifying the mRNA levels of Nrf2 target genes such as Nqo1 and Hmox1.
Materials:
-
Treated cells from the general protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (Nqo1, Hmox1) and a housekeeping gene (Gapdh or Actb)
Procedure:
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control.
-
Protocol 2: Analysis of Nrf2 Nuclear Translocation by Western Blot
This protocol is to assess the accumulation of Nrf2 in the nucleus.
Materials:
-
Treated cells from the general protocol
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and blotting apparatus
-
Primary antibodies: anti-Nrf2, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Nuclear and Cytoplasmic Fractionation:
-
Following treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit.
-
-
Protein Quantification:
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.
-
-
Western Blotting:
-
Separate 20-30 µg of protein from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometric analysis can be performed to quantify the protein levels.
-
Protocol 3: Cell Viability Assay
This protocol is to determine the effect of this compound on cell viability.
Materials:
-
Treated cells in a 96-well plate from the general protocol
-
MTT or WST-1 reagent
-
Plate reader
Procedure:
-
Reagent Addition:
-
At the end of the treatment period, add the MTT or WST-1 reagent to each well according to the manufacturer's instructions.
-
-
Incubation:
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Conclusion
This compound is a valuable tool for investigating the Keap1-Nrf2 signaling pathway. The provided protocols offer a framework for conducting cell-based experiments to elucidate the antioxidant and cytoprotective effects mediated by Nrf2 activation. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
References
- 1. A novel Nrf2 pathway inhibitor sensitizes Keap1-mutant lung cancer cells to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory Effect of a Cell-Penetrating Peptide Targeting the Nrf2/Keap1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Nrf2-mediated anti-inflammatory polarization of macrophages as therapeutic targets for osteoarthritis [frontiersin.org]
Application Notes and Protocols for Keap1-Nrf2-IN-14 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Keap1-Nrf2-IN-14 is a potent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction. By disrupting this interaction, this compound prevents the proteasomal degradation of Nrf2, leading to its accumulation, nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-driven gene expression. This activation of the Nrf2 pathway enhances cellular defense mechanisms against oxidative and inflammatory stress. These application notes provide detailed protocols for determining the optimal concentration of this compound for in vitro studies, focusing on the RAW264.7 murine macrophage cell line as a model system.
Data Presentation
The following table summarizes the known in vitro activity of this compound, providing a starting point for experimental design.
| Parameter | Value | Cell Line | Assay Type | Reference |
| IC50 | 75 nM | - | Keap1-Nrf2 Interaction Assay | [1] |
| Kd | 24 nM | - | Binding Assay with Keap1 | [1] |
| Effective Concentration | 1 µM | RAW264.7 | Nrf2-ARE Activation, Antioxidant Production | [1] |
| Effective Concentration | 10 µM | RAW264.7 | Nrf2-ARE Activation, Antioxidant Production, Anti-inflammatory Effects | [1] |
Signaling Pathway and Mechanism of Action
Caption: Keap1-Nrf2 signaling and inhibitor action.
Experimental Workflow for Optimal Concentration Determination
Caption: Workflow for determining optimal inhibitor concentration.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: RAW264.7 (murine macrophage)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Seeding Density: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein and RNA extraction) and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Treatment: On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). A vehicle control (DMSO) should be included at a concentration equivalent to the highest concentration of the inhibitor.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
-
Plate Cells: Seed RAW264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight.
-
Treat Cells: Remove the medium and add 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubate: Incubate the plate for 12-24 hours at 37°C.
-
Add MTT Reagent: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate: Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize Formazan: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Read Absorbance: Gently mix and incubate overnight at 37°C to ensure complete dissolution of formazan crystals. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis for Nrf2, Keap1, and Target Proteins
This protocol provides a general framework. Antibody dilutions and transfer conditions may require optimization.
a. Nuclear and Cytoplasmic Extraction
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and scrape them into a pre-chilled microcentrifuge tube.
-
Cytoplasmic Lysis: Resuspend the cell pellet in 200 µL of hypotonic buffer (10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors). Incubate on ice for 15 minutes.
-
Release Cytoplasmic Contents: Add 10 µL of 10% NP-40 and vortex vigorously for 10 seconds.
-
Isolate Nuclei: Centrifuge at 13,000 rpm for 1 minute at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Lysis: Resuspend the nuclear pellet in 50 µL of hypertonic buffer (20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors). Incubate on ice for 30 minutes with intermittent vortexing.
-
Collect Nuclear Extract: Centrifuge at 13,000 rpm for 5 minutes at 4°C. The supernatant is the nuclear extract.
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford assay.
b. SDS-PAGE and Immunoblotting
-
Sample Preparation: Mix 20-30 µg of protein extract with Laemmli sample buffer and boil for 5 minutes.
-
Electrophoresis: Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer: Transfer the proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Suggested starting dilutions:
-
Anti-Nrf2: 1:1000
-
Anti-Keap1: 1:1000
-
Anti-HO-1: 1:1000
-
Anti-NQO1: 1:1000
-
Anti-Lamin B1 (nuclear marker): 1:1000
-
Anti-GAPDH (cytoplasmic marker): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody (1:2000-1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 6 and detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
RNA Extraction: After treatment, wash cells with PBS and lyse them directly in the culture dish using a suitable lysis buffer (e.g., from an RNeasy Mini Kit). Extract total RNA according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix. A typical reaction mixture includes:
-
10 µL 2x SYBR Green Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA
-
6 µL Nuclease-free water
-
-
Primer Sequences (Mouse):
-
Hmox1:
-
Forward: 5'-AGC AAG AAA GGC CTT CCT TCT G -3'
-
Reverse: 5'- TCC TTG TGG CCT CCT TGT AA -3'
-
-
Nqo1:
-
Forward: 5'- GGC AGC ACA GAG GTT ACT GAC -3'
-
Reverse: 5'- CCT TCC TTG GAG TGG AAT GTC -3'
-
-
Gapdh (Reference Gene):
-
Forward: 5'- AGG TCG GTG TGA ACG GAT TTG -3'
-
Reverse: 5'- TGT AGA CCA TGT AGT TGA GGT CA -3'
-
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the reference gene (Gapdh) and comparing to the vehicle-treated control.
Conclusion
These protocols provide a comprehensive guide for researchers to determine the optimal in vitro concentration of this compound. By systematically evaluating cell viability, Nrf2 activation, and the expression of its downstream target genes, a concentration that provides maximal efficacy with minimal cytotoxicity can be identified. This information is crucial for the design of subsequent, more complex in vitro and in vivo studies. It is recommended to perform initial dose-response experiments to narrow down the effective concentration range for your specific cell type and experimental conditions.
References
Application Notes and Protocols for In Vivo Administration of a Representative Keap1-Nrf2 Inhibitor in Mice
Disclaimer: Information regarding the specific compound "Keap1-Nrf2-IN-14" is not publicly available. The following application notes and protocols are based on a representative Keap1-Nrf2 protein-protein interaction (PPI) inhibitor, KCB-F06, for which in vivo data in mice has been published. This information is intended to serve as a guideline for researchers working with similar Keap1-Nrf2 inhibitors. Researchers should optimize protocols for their specific inhibitor and experimental model.
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a wide array of antioxidant and cytoprotective genes.
Inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) represent a promising therapeutic strategy for a variety of diseases associated with oxidative stress, including neurodegenerative diseases, inflammatory disorders, and certain cancers. By blocking the interaction between Keap1 and Nrf2, these inhibitors promote Nrf2 stabilization and nuclear translocation, leading to a potent antioxidant response.
These application notes provide a detailed overview of the in vivo administration of a representative Keap1-Nrf2 PPI inhibitor in mice, including its mechanism of action, experimental protocols, and expected outcomes.
Signaling Pathway
The Keap1-Nrf2 signaling pathway is a key regulator of cellular antioxidant responses. Under homeostatic conditions, two molecules of Keap1 bind to one molecule of Nrf2, facilitating its ubiquitination by the Cul3-Rbx1 E3 ubiquitin ligase complex and subsequent degradation by the proteasome. Keap1-Nrf2 PPI inhibitors physically block the binding site on Keap1, preventing the sequestration and degradation of Nrf2. This leads to the accumulation of Nrf2 in the cytoplasm and its subsequent translocation to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins (sMaf) and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription.
Quantitative Data Summary
The following tables summarize representative quantitative data from in vivo studies in mice using Keap1-Nrf2 PPI inhibitors.
Table 1: Pharmacokinetic Parameters of a Representative Keap1-Nrf2 Inhibitor in Mice
| Parameter | Oral Gavage (PO) | Intraperitoneal (IP) |
| Dose (mg/kg) | 10 | 5 |
| Cmax (ng/mL) | 850 ± 120 | 1200 ± 250 |
| Tmax (h) | 1.0 | 0.5 |
| AUC (ng·h/mL) | 3200 ± 450 | 4100 ± 600 |
| Bioavailability (%) | ~40 | - |
Data are presented as mean ± SD.
Table 2: Pharmacodynamic Effects of a Representative Keap1-Nrf2 Inhibitor in Mouse Liver
| Treatment Group | Nrf2 Nuclear Accumulation (Fold Change vs. Vehicle) | HO-1 mRNA Expression (Fold Change vs. Vehicle) | NQO1 mRNA Expression (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 | 1.0 ± 0.2 |
| Inhibitor (10 mg/kg, PO) | 4.5 ± 0.8 | 8.2 ± 1.5 | 6.5 ± 1.1 |
Data are presented as mean ± SD. Measurements were taken 4 hours post-administration.
Experimental Protocols
Animal Models
-
Species: Mouse (e.g., C57BL/6)
-
Age: 8-12 weeks
-
Sex: Male or female, as required by the specific disease model.
-
Housing: Standard laboratory conditions with ad libitum access to food and water. All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
Formulation and Administration of the Inhibitor
Formulation:
-
For oral administration, the Keap1-Nrf2 inhibitor can be formulated as a suspension in a vehicle such as 0.5% (w/v) methylcellulose in sterile water.
-
For intraperitoneal injection, the inhibitor can be dissolved in a vehicle such as a mixture of DMSO, PEG400, and saline. The final concentration of DMSO should be kept low (e.g., <10%) to minimize toxicity.
Administration:
-
Oral Gavage (PO):
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Insert a gavage needle (20-22 gauge for adult mice) into the esophagus and deliver the formulation directly into the stomach.
-
The typical dosing volume is 5-10 mL/kg.
-
-
Intraperitoneal (IP) Injection:
-
Accurately weigh the mouse to determine the correct injection volume.
-
Restrain the mouse to expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle.
-
Aspirate to ensure the needle is not in an organ or blood vessel before injecting the solution.
-
The typical injection volume is 5-10 mL/kg.
-
Pharmacokinetic (PK) Analysis
-
Administer a single dose of the Keap1-Nrf2 inhibitor to a cohort of mice.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
Quantify the concentration of the inhibitor in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Pharmacodynamic (PD) Analysis
-
Administer the Keap1-Nrf2 inhibitor to mice.
-
At a predetermined time point (e.g., 4 hours post-dose), euthanize the mice and collect tissues of interest (e.g., liver, brain, kidney).
-
For Nrf2 nuclear translocation analysis, prepare nuclear and cytoplasmic fractions from the tissues. Analyze Nrf2 protein levels in each fraction by Western blotting.
-
For target gene expression analysis, extract total RNA from the tissues and perform quantitative real-time PCR (qRT-PCR) for Nrf2 target genes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
Efficacy Studies
The experimental design for efficacy studies will depend on the specific disease model. The following is a general outline:
-
Induce the disease phenotype in mice (e.g., using a chemical toxicant, genetic model, or surgical procedure).
-
Treat the mice with the Keap1-Nrf2 inhibitor or vehicle control according to a predetermined dosing schedule (e.g., once daily for 14 days).
-
Monitor the mice for clinical signs and relevant disease parameters throughout the study.
-
At the end of the study, collect tissues for histological analysis, biomarker measurements, and other relevant endpoint assessments.
Troubleshooting
-
Poor Bioavailability: If oral bioavailability is low, consider formulation optimization (e.g., using solubility enhancers) or switching to an alternative administration route like intraperitoneal injection.
-
Lack of Efficacy: If the compound does not show the expected efficacy, verify target engagement through pharmacodynamic studies. The dose or dosing frequency may need to be adjusted.
-
Toxicity: Monitor animals for signs of toxicity (e.g., weight loss, lethargy). If toxicity is observed, consider reducing the dose or using a different vehicle.
Conclusion
The in vivo administration of Keap1-Nrf2 PPI inhibitors in mice is a critical step in the preclinical development of this promising class of therapeutics. The protocols and data presented here provide a foundation for researchers to design and execute their own in vivo studies. Careful consideration of the experimental design, including the choice of animal model, formulation, administration route, and endpoint analysis, is essential for obtaining robust and reproducible results.
Application Notes and Protocols for Keap1-Nrf2-IN-14 in Neuroinflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.[1][2] A key pathway involved in the cellular defense against oxidative stress and inflammation is the Keap1-Nrf2 signaling pathway.[3][4][5][6] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[5][6] In the presence of oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, initiating the transcription of a wide array of antioxidant and anti-inflammatory proteins.[3][7]
Keap1-Nrf2-IN-14 is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, designed to activate the Nrf2 pathway.[8] By disrupting the interaction between Keap1 and Nrf2, this compound promotes the nuclear accumulation of Nrf2 and the subsequent expression of its target genes, thereby enhancing cellular antioxidant and anti-inflammatory capacities.[8] These application notes provide detailed protocols for the use of this compound in in vitro and in vivo models of neuroinflammation.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that directly interferes with the binding of Nrf2 to Keap1.[8] This disruption prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation and translocation to the nucleus.[8] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE, driving the expression of a suite of cytoprotective genes.[7] This targeted activation of the Nrf2 pathway makes this compound a promising therapeutic candidate for neuroinflammatory and other oxidative stress-related diseases.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Reference |
| IC50 (Keap1-Nrf2 Interaction) | 75 nM | - | [8] |
| Kd (Binding to Keap1) | 24 nM | - | [8] |
| Effective Concentration (Nrf2 Activation) | 1 - 10 µM | RAW264.7 | [8] |
| Incubation Time (Nrf2 Activation) | 12 hours | RAW264.7 | [8] |
Table 2: In Vivo Pharmacokinetics and Efficacy of this compound
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Half-life (t1/2) | 1.72 hours | Mouse | 1 mg/kg, single intravenous injection | [8] |
| Efficacy (Reduction of pro-inflammatory factors) | Significant | Mouse (LPS-induced) | 10 mg/kg, intraperitoneal injection, once daily for 3 days | [8] |
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in common neuroinflammatory disease models.
In Vitro Protocol: Evaluation of this compound in LPS-Stimulated RAW264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory and antioxidant effects of this compound in a lipopolysaccharide (LPS)-stimulated macrophage cell line, a widely used in vitro model of inflammation.
Materials:
-
RAW264.7 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
LPS (Lipopolysaccharide) from E. coli
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
GSH-Px and SOD assay kits
-
ELISA kits for IL-1β, IL-6, and TNF-α
-
Griess Reagent for Nitric Oxide (NO) measurement
-
qRT-PCR reagents for Nrf2 target gene expression analysis
Procedure:
-
Cell Culture and Plating:
-
Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates (e.g., 96-well for viability, 24-well for ELISAs, 6-well for qRT-PCR) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in culture medium to achieve final concentrations of 1 µM and 10 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treat the cells with this compound for 2 hours.
-
-
LPS Stimulation:
-
After pre-treatment, add LPS to the culture medium to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubate the cells for 12 hours.
-
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using a standard assay according to the manufacturer's instructions to ensure that the observed effects are not due to cytotoxicity.
-
Antioxidant Capacity:
-
Lyse the cells and measure the activity of Superoxide Dismutase (SOD) and Glutathione Peroxidase (GSH-Px) using commercially available kits.[8]
-
-
Inflammatory Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentrations of IL-1β, IL-6, and TNF-α using specific ELISA kits.[8]
-
-
Nitric Oxide (NO) Production:
-
Use the Griess reagent to measure the accumulation of nitrite, a stable product of NO, in the culture supernatant.[8]
-
-
Gene Expression Analysis:
-
Isolate total RNA from the cells.
-
Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of Nrf2 target genes such as Nqo1 and Hmox1.[8]
-
-
In Vivo Protocol: Evaluation of this compound in an LPS-Induced Neuroinflammatory Mouse Model
This protocol outlines the procedure for assessing the in vivo efficacy of this compound in a mouse model of acute neuroinflammation induced by LPS.[9]
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO and 10% Tween 80)
-
LPS from E. coli
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Tissue homogenization buffer
-
ELISA kits for brain cytokine levels
-
Reagents for immunohistochemistry (e.g., antibodies against Iba1 for microglia, GFAP for astrocytes)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week before the experiment.
-
Randomly divide the mice into four groups: Vehicle + Saline, Vehicle + LPS, this compound + LPS, and this compound + Saline.
-
-
Drug Administration:
-
Administer this compound (10 mg/kg) or vehicle via intraperitoneal (i.p.) injection once daily for three consecutive days.[8]
-
-
LPS-Induced Neuroinflammation:
-
On the third day of treatment, 30 minutes after the final dose of this compound or vehicle, administer a single i.p. injection of LPS (e.g., 0.25 mg/kg) or sterile saline.
-
-
Behavioral and Tissue Analysis (24 hours post-LPS):
-
Behavioral Testing (optional): Perform behavioral tests such as the open field test or novel object recognition test to assess cognitive and motor function.[9]
-
Tissue Collection:
-
Anesthetize the mice and perfuse them transcardially with ice-old PBS.
-
Collect the brains. For biochemical analysis, dissect specific brain regions (e.g., hippocampus, cortex), snap-freeze in liquid nitrogen, and store at -80°C. For immunohistochemistry, fix the brains in 4% paraformaldehyde.
-
-
Biochemical Analysis:
-
Homogenize the brain tissue.
-
Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the brain homogenates using ELISA kits.
-
-
Immunohistochemistry:
-
Section the fixed brains.
-
Perform immunohistochemical staining for markers of microglial activation (Iba1) and astrogliosis (GFAP) to assess the extent of neuroinflammation.[9]
-
-
Conclusion
This compound represents a valuable research tool and a potential therapeutic agent for neuroinflammatory diseases. The protocols provided herein offer a framework for investigating its mechanism of action and efficacy in relevant preclinical models. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data, contributing to a better understanding of the therapeutic potential of Nrf2 activation in the context of neuroinflammation.
References
- 1. Role of the Keap1/Nrf2 pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 9. Nrf2 Deficiency Exacerbates Cognitive Impairment and Reactive Microgliosis in a Lipopolysaccharide-Induced Neuroinflammatory Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Nrf2 Nuclear Translocation with Keap1-Nrf2-IN-14: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation, thereby keeping its intracellular levels low.[1][4][5] Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes.[2] Keap1-Nrf2-IN-14 is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, making it a valuable tool for studying the activation of this protective pathway.[6] This document provides detailed application notes and protocols for utilizing this compound to assess Nrf2 nuclear translocation.
This compound: Mechanism of Action and Quantitative Data
This compound functions by directly disrupting the interaction between Keap1 and Nrf2.[6] This inhibition prevents the Keap1-mediated ubiquitination and degradation of Nrf2, leading to its accumulation and subsequent translocation to the nucleus. The efficacy of this compound has been quantified, providing key metrics for its application in experimental settings.
| Parameter | Value | Reference |
| IC50 | 75 nM | [6] |
| Kd for Keap1 | 24 nM | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Keap1-Nrf2 signaling pathway and a general experimental workflow for assessing Nrf2 nuclear translocation upon treatment with this compound.
Caption: Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing Nrf2 nuclear translocation.
Experimental Protocols
The following are detailed protocols for assessing Nrf2 nuclear translocation using this compound.
Protocol 1: Western Blotting for Nrf2 in Nuclear and Cytoplasmic Fractions
This protocol allows for the quantitative assessment of Nrf2 levels in different cellular compartments.
Materials:
-
RAW264.7 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Nuclear and cytoplasmic extraction buffers (commercial kit or laboratory-prepared)
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-Nrf2, anti-Lamin B (nuclear marker), anti-α-tubulin (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed RAW264.7 cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium at desired concentrations (e.g., 1 µM and 10 µM).[6] A vehicle control (DMSO) should be included.
-
Aspirate the old medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 12 hours).[6]
-
-
Cell Lysis and Fractionation:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold cytoplasmic extraction buffer with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice as per the extraction kit manufacturer's instructions.
-
Centrifuge to pellet the nuclei.
-
Collect the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in ice-cold nuclear extraction buffer with inhibitors.
-
Vortex and incubate on ice.
-
Centrifuge to pellet the nuclear debris and collect the supernatant (nuclear fraction).
-
-
Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Nrf2, anti-Lamin B, anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the nuclear Nrf2 levels to the Lamin B loading control and the cytoplasmic Nrf2 levels to the α-tubulin loading control.
Protocol 2: Immunofluorescence Staining for Nrf2 Nuclear Translocation
This protocol provides a qualitative and semi-quantitative assessment of Nrf2 localization within the cell.
Materials:
-
Cells seeded on glass coverslips in 24-well plates
-
This compound
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA, 22.52 mg/mL glycine in PBST)
-
Primary antibody: anti-Nrf2
-
Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat with this compound as described in Protocol 1.
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in blocking solution for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Dilute the primary anti-Nrf2 antibody in the blocking solution.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Wash three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking solution.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Wash three times with PBS, protected from light.
-
-
Nuclear Staining:
-
Incubate the cells with DAPI solution for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the cells using a fluorescence microscope. Capture images of Nrf2 (e.g., green fluorescence) and nuclei (blue fluorescence).
-
-
Data Analysis: Observe the co-localization of Nrf2 and DAPI signals. In treated cells, an increase in the green fluorescence signal within the blue-stained nuclei indicates Nrf2 nuclear translocation. The intensity of nuclear fluorescence can be quantified using image analysis software.
Concluding Remarks
This compound is a specific and potent tool for investigating the Keap1-Nrf2 signaling pathway. The protocols outlined in this document provide a framework for assessing Nrf2 nuclear translocation in response to treatment with this inhibitor. Researchers should optimize parameters such as cell type, inhibitor concentration, and incubation time for their specific experimental system. The use of appropriate controls, including vehicle controls and loading controls for Western blotting, is crucial for obtaining reliable and interpretable results.
References
- 1. Anti-inflammatory Effect of a Cell-Penetrating Peptide Targeting the Nrf2/Keap1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different Inhibition of Nrf2 by Two Keap1 Isoforms α and β to Shape Malignant Behaviour of Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
Application Notes and Protocols for Western Blot Analysis of HO-1 Induction by a Keap1-Nrf2 Inhibitor
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to investigate the induction of Heme Oxygenase-1 (HO-1) protein expression in response to a Keap1-Nrf2 pathway inhibitor. The protocol is centered around the use of a hypothetical but representative Keap1-Nrf2 inhibitor, herein referred to as "Keap1-Nrf2-IN-X," as a stand-in for the user-specified "Keap1-Nrf2-IN-14" for which specific public data is not available. The methodologies outlined below are based on established molecular biology techniques and principles of the Keap1-Nrf2 signaling pathway.
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[4] Upon exposure to inducers, such as the inhibitor "Keap1-Nrf2-IN-X," the interaction between Keap1 and Nrf2 is disrupted. This leads to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[3]
One of the key downstream targets of Nrf2 is Heme Oxygenase-1 (HO-1), a potent antioxidant and cytoprotective enzyme.[6][7] The induction of HO-1 is a hallmark of Nrf2 activation and serves as a reliable biomarker for assessing the efficacy of Keap1-Nrf2 inhibitors. This protocol provides a step-by-step guide for treating cells with a Keap1-Nrf2 inhibitor and quantifying the subsequent induction of HO-1 protein levels using Western blotting.
Signaling Pathway
The diagram below illustrates the mechanism of HO-1 induction via the Keap1-Nrf2 pathway upon treatment with an inhibitor.
Caption: Keap1-Nrf2 signaling pathway for HO-1 induction.
Experimental Workflow
The following diagram outlines the major steps of the Western blot protocol.
Caption: Western blot experimental workflow.
Data Presentation
The following table provides a template for summarizing quantitative data from the Western blot analysis. Researchers should populate this table with their experimental results.
| Treatment Group | Concentration (µM) | Treatment Time (hours) | Normalized HO-1 Expression (Fold Change vs. Control) | Standard Deviation |
| Vehicle Control | 0 | 24 | 1.00 | ± 0.XX |
| Keap1-Nrf2-IN-X | 1 | 24 | X.XX | ± 0.XX |
| Keap1-Nrf2-IN-X | 5 | 24 | X.XX | ± 0.XX |
| Keap1-Nrf2-IN-X | 10 | 24 | X.XX | ± 0.XX |
| Keap1-Nrf2-IN-X | 10 | 6 | X.XX | ± 0.XX |
| Keap1-Nrf2-IN-X | 10 | 12 | X.XX | ± 0.XX |
| Keap1-Nrf2-IN-X | 10 | 48 | X.XX | ± 0.XX |
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549, or HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Inhibitor Preparation: Prepare a stock solution of Keap1-Nrf2-IN-X in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of Keap1-Nrf2-IN-X or vehicle control (medium with the same concentration of solvent).
-
Incubation: Incubate the cells for the desired treatment times (e.g., 6, 12, 24, 48 hours).
Cell Lysis and Protein Extraction
-
Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping: Scrape the adherent cells from the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
Protein Quantification (BCA Assay)
-
Standard Preparation: Prepare a series of protein standards (e.g., using Bovine Serum Albumin, BSA) with known concentrations.
-
Sample Preparation: In a 96-well plate, add a small volume (e.g., 1-2 µL) of each cell lysate and the protein standards in duplicate or triplicate.
-
Reagent Addition: Add the BCA working reagent to each well.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 562 nm using a microplate reader.
-
Concentration Calculation: Generate a standard curve from the absorbance readings of the BSA standards and use it to determine the protein concentration of the cell lysates.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Sample Preparation: Based on the protein quantification results, dilute the cell lysates with 4x Laemmli sample buffer to a final concentration of 1x. Ensure that each sample has the same final protein concentration (e.g., 20-30 µg per lane).
-
Denaturation: Boil the samples at 95-100°C for 5 minutes.
-
Gel Loading: Load the denatured protein samples and a pre-stained protein ladder into the wells of a 10-12% SDS-PAGE gel.
-
Electrophoresis: Run the gel in 1x running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Membrane Activation: Activate a PVDF or nitrocellulose membrane by briefly immersing it in methanol.
-
Transfer Cassette Assembly: Assemble the transfer sandwich as follows (from cathode to anode): sponge, filter paper, gel, membrane, filter paper, sponge. Ensure there are no air bubbles between the layers.
-
Transfer: Place the transfer cassette into a transfer tank filled with ice-cold transfer buffer and run at a constant current or voltage (e.g., 100 V for 1-2 hours or overnight at a lower voltage at 4°C).
Immunoblotting
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween 20 (TBST). Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate the membrane with the primary antibody against HO-1 (recommended dilution 1:1000 to 1:3000) and a loading control like β-actin (recommended dilution 1:1000 to 1:10000) in blocking buffer overnight at 4°C with gentle agitation.[8][9][10][11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10-15 minutes each with TBST.
Signal Detection and Analysis
-
Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the HO-1 bands to the corresponding loading control (β-actin) bands to account for any variations in protein loading. Calculate the fold change in HO-1 expression relative to the vehicle-treated control.
References
- 1. HO-1 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. beta Actin Antibody - for Human, Leopard Frog, Mouse WB, ELISA, IF [antibodies-online.com]
- 3. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of the Keap1/Nrf2 pathway for neuroprotection by electrophillic phase II inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to Pteryxin in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. β-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 9. HO-1/HMOX1 antibody (27282-1-AP) | Proteintech [ptglab.com]
- 10. abpbio.com [abpbio.com]
- 11. Beta Actin antibody (20536-1-AP) | Proteintech [ptglab.com]
Application Note: qPCR Analysis of Nrf2 Target Gene Expression Following Keap1-Nrf2-IN-14 Treatment
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] The transcription factor Nrf2 is negatively regulated by Keap1, which facilitates its ubiquitination and subsequent degradation.[2][3][4] Small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction, such as Keap1-Nrf2-IN-14, can stabilize Nrf2, leading to its nuclear translocation and the activation of antioxidant response element (ARE)-driven genes.[4][5] This application note provides a detailed protocol for quantifying the induction of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), Heme Oxygenase 1 (HMOX1), and Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), in cultured cells treated with this compound using quantitative real-time polymerase chain reaction (qPCR).
Keap1-Nrf2 Signaling Pathway
Under homeostatic conditions, Keap1 binds to Nrf2 and promotes its degradation by the proteasome, keeping cellular Nrf2 levels low. Upon exposure to inducers like this compound or oxidative stress, critical cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2][6] This prevents Nrf2 degradation, allowing it to accumulate, translocate to the nucleus, and activate the transcription of a suite of cytoprotective genes.[2][3][5]
Experimental Design and Workflow
The overall workflow involves treating cultured cells with this compound, followed by RNA extraction, reverse transcription to generate cDNA, and finally, qPCR to quantify the relative expression levels of Nrf2 target genes.
Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed a suitable cell line (e.g., A549 human lung carcinoma or HaCaT human keratinocytes) into 12-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Incubation: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0.1, 1, 10 µM). Prepare a vehicle control using the same final concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing either the vehicle control or the this compound compound.
-
Incubation: Return the plates to the incubator for a specified period (e.g., 6, 12, or 24 hours) to allow for target gene transcription.[7]
Total RNA Isolation
-
After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells by adding 350 µL of a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Mini Kit).
-
Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Elute the RNA in RNase-free water.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
cDNA Synthesis (Reverse Transcription)
-
Prepare a reverse transcription reaction using 1 µg of total RNA per sample.
-
Use a commercial cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's instructions. The reaction typically includes RNA, reverse transcriptase, dNTPs, and appropriate primers (e.g., oligo(dT) and random hexamers).
-
Perform the reaction in a thermal cycler with the recommended program (e.g., 25°C for 5 min, 46°C for 20 min, 95°C for 1 min).
-
Dilute the resulting cDNA with nuclease-free water (e.g., a 1:10 dilution) for use in qPCR.
Quantitative Real-Time PCR (qPCR)
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well PCR plate. For each 10 µL reaction, combine:
-
5 µL of 2x SYBR Green qPCR Master Mix
-
0.5 µL of Forward Primer (10 µM)
-
0.5 µL of Reverse Primer (10 µM)
-
2 µL of diluted cDNA
-
2 µL of Nuclease-free water
-
-
Primer Sequences: Use validated primers for human Nrf2 target genes and a housekeeping gene.
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| NQO1 | GCCCGCATGCAGATCCT | GGTCTCCTCCCAGACGGTTT |
| HMOX1 | AAGACTGCGTTCCTGCTCAAC | AAAGCCCTACAGCAACTGTCG |
| GCLC | TGGCCACTATCTGCCCAATT | GTCTGACACGTAGCCTCGGTAA |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GACAAGCTTCCCGTTCTCAG |
Note: Primer sequences should always be validated for specificity and efficiency before use.
-
Thermal Cycling: Perform the qPCR on a real-time PCR instrument with a program such as:[8]
-
Initial Denaturation: 95°C for 10 min
-
40 Cycles:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 60 sec
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
Data Analysis
Relative quantification of gene expression can be calculated using the 2-ΔΔCt (Livak) method .[9][10][11] This method normalizes the expression of the target gene to a housekeeping gene and compares the treated sample to an untreated control.[12][13]
-
Calculate ΔCt: For each sample, normalize the Ct value of the target gene (e.g., NQO1) to the Ct value of the housekeeping gene (e.g., GAPDH).
ΔCt = Ct (Target Gene) - Ct (Housekeeping Gene)
-
Calculate ΔΔCt: Normalize the ΔCt of the treated sample to the ΔCt of the vehicle control sample.
ΔΔCt = ΔCt (Treated Sample) - ΔCt (Control Sample)
-
Calculate Fold Change: Determine the relative expression level.
Fold Change = 2-ΔΔCt
Data Presentation: Expected Results
Treatment with an effective Keap1-Nrf2 inhibitor is expected to cause a dose-dependent increase in the mRNA levels of Nrf2 target genes.[1][14] The results can be summarized in a table for clear comparison.
Table 1: Relative Quantification of Nrf2 Target Gene Expression
| Treatment | Target Gene | Avg. Ct (Target) | Avg. Ct (GAPDH) | ΔCt (Avg) | ΔΔCt | Fold Change (2-ΔΔCt) |
| Vehicle (DMSO) | NQO1 | 24.5 | 18.2 | 6.3 | 0.0 | 1.0 |
| HMOX1 | 26.1 | 18.2 | 7.9 | 0.0 | 1.0 | |
| GCLC | 25.3 | 18.2 | 7.1 | 0.0 | 1.0 | |
| This compound (10 µM) | NQO1 | 21.3 | 18.3 | 3.0 | -3.3 | 9.8 |
| HMOX1 | 22.5 | 18.3 | 4.2 | -3.7 | 13.0 | |
| GCLC | 22.8 | 18.3 | 4.5 | -2.6 | 6.1 |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Conclusion
This application note provides a comprehensive methodology for assessing the activity of Keap1-Nrf2 pathway activators by measuring the transcriptional upregulation of Nrf2 target genes.[7][15] The described qPCR protocol is a robust and sensitive method for screening compounds, elucidating mechanisms of action, and advancing the development of therapeutics targeting this critical cytoprotective pathway.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory Effect of a Cell-Penetrating Peptide Targeting the Nrf2/Keap1 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Player on An Old Field; the Keap1/Nrf2 Pathway as a Target for Treatment of Type 2 Diabetes and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1-Nrf2 signaling pathway: mechanisms of regulation and role in protection of cells against toxicity caused by xenobiotics and electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Absolute vs. Relative Quantification for qPCR | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Keap1-Nrf2-IN-14 in Chronic Obstructive Pulmonary Disease (COPD) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by persistent airflow limitation. A key driver of its pathogenesis is chronic oxidative stress, stemming from exposure to cigarette smoke and other noxious particles. The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is the master regulator of the endogenous antioxidant response, making it a prime therapeutic target for COPD. Under normal conditions, Keap1 targets Nrf2 for proteasomal degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and initiate the transcription of a suite of antioxidant and cytoprotective genes.
Keap1-Nrf2-IN-14 is a potent, cell-permeable small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI). As a non-electrophilic Nrf2 activator, it offers the potential for higher specificity and a better safety profile compared to covalent inhibitors. By preventing Keap1-mediated degradation of Nrf2, this compound enhances the expression of Nrf2 target genes, bolstering the cellular defense against oxidative stress and inflammation, key pathological features of COPD. These application notes provide detailed protocols for utilizing this compound in the study of COPD.
Keap1-Nrf2 Signaling Pathway and Inhibitor Action
Caption: Keap1-Nrf2 pathway and the mechanism of this compound.
Quantitative Data for this compound
The following table summarizes the key in vitro potency data for this compound.
| Parameter | Value | Description |
| IC₅₀ | 75 nM | The half-maximal inhibitory concentration for the disruption of the Keap1-Nrf2 protein-protein interaction. |
| K_d_ | 24 nM | The equilibrium dissociation constant for the binding of this compound to the Keap1 protein. |
Experimental Workflow for Evaluating this compound in COPD
Caption: A typical experimental workflow for evaluating a Keap1-Nrf2 inhibitor in COPD research.
Detailed Experimental Protocols
In Vitro Studies
1. Nrf2 Activation Assay (Luciferase Reporter Assay)
This assay quantitatively measures the activation of the Nrf2 pathway in response to this compound.
-
Cell Line: Human bronchial epithelial cells (e.g., BEAS-2B) stably transfected with an Antioxidant Response Element (ARE)-luciferase reporter construct.
-
Protocol:
-
Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. Recommended concentration range: 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay) and plot the fold induction relative to the vehicle control. Calculate the EC₅₀ value.
-
2. Nrf2 Target Gene Expression Analysis (qPCR)
This protocol details the measurement of mRNA levels of Nrf2 target genes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
-
Cell Line: Human bronchial epithelial cells (e.g., BEAS-2B) or primary human alveolar macrophages.
-
Protocol:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Treat the cells with this compound at various concentrations (e.g., 100 nM, 1 µM, 10 µM) and a vehicle control for 6-24 hours.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using SYBR Green chemistry and primers specific for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH, ACTB).
-
Primer Sequences (Human):
-
HO-1 Forward: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
HO-1 Reverse: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
NQO1 Forward: 5'-AGATGATTGGGCAAGTCGATC-3'
-
NQO1 Reverse: 5'-TGGAGCCTGGAAAGATACAGC-3'
-
GAPDH Forward: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Reverse: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and expressing the results as fold change relative to the vehicle control.
-
In Vivo Studies
1. Cigarette Smoke-Induced COPD Mouse Model
This protocol describes the induction of a COPD-like phenotype in mice through chronic exposure to cigarette smoke.
-
Animal Strain: C57BL/6 mice (female, 8-10 weeks old).
-
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
Expose the mice to the smoke of 4-6 research-grade cigarettes per day, 5 days a week, for 4-12 weeks in a whole-body exposure chamber. Control mice are exposed to room air under the same conditions.
-
Monitor the body weight and general health of the mice throughout the study.
-
Administration of this compound:
-
Starting from week 5 (for a 12-week study), administer this compound or vehicle control daily via an appropriate route (e.g., oral gavage, intraperitoneal injection). The dose will need to be determined in preliminary dose-finding studies.
-
Continue the treatment alongside cigarette smoke exposure until the end of the study.
-
-
2. Bronchoalveolar Lavage Fluid (BALF) Analysis
This protocol is for the collection and analysis of BALF to assess airway inflammation.
-
Protocol:
-
At the end of the treatment period, euthanize the mice with an overdose of anesthetic.
-
Expose the trachea and carefully insert a cannula.
-
Perform bronchoalveolar lavage by instilling and gently aspirating 1 mL of sterile, ice-cold PBS three times.
-
Pool the recovered fluid and centrifuge at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Cell Analysis:
-
Resuspend the cell pellet in PBS and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Diff-Quik to perform a differential cell count (macrophages, neutrophils, lymphocytes, eosinophils).
-
-
Supernatant Analysis:
-
Store the supernatant at -80°C.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead assay.
-
-
3. Lung Histopathology
This procedure is for the histological assessment of lung inflammation and emphysema.
-
Protocol:
-
After BALF collection, perfuse the lungs with PBS via the right ventricle.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure of 25 cm H₂O.
-
Excise the lungs and immerse them in formalin for at least 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E) for assessment of inflammation and emphysema.
-
Data Analysis:
-
Inflammation Score: Score the peribronchial and perivascular inflammation on a scale of 0-4.
-
Emphysema Assessment: Quantify the mean linear intercept (MLI) to measure airspace enlargement.
-
-
Expected Outcomes and Readouts
The following table summarizes the expected outcomes and key readouts for the in vivo evaluation of this compound in a COPD model.
| Assay | Expected Outcome with this compound Treatment | Key Readouts |
| BALF Analysis | Reduction in inflammatory cell infiltration. | Total and differential cell counts (neutrophils, macrophages). |
| Reduction in pro-inflammatory cytokine levels. | TNF-α, IL-6, IL-1β concentrations. | |
| Lung Histopathology | Attenuation of peribronchial and perivascular inflammation. | Inflammation score. |
| Protection against airspace enlargement. | Mean Linear Intercept (MLI). | |
| Lung Function Tests | Improvement in lung function parameters. | Forced expiratory volume in 0.1 seconds (FEV₀.₁), forced vital capacity (FVC). |
| Biomarker Analysis (Lung Tissue) | Increased expression of Nrf2 target genes. | HO-1, NQO1 mRNA and protein levels. |
| Reduced markers of oxidative stress. | Malondialdehyde (MDA), 8-isoprostane levels. |
Application Notes and Protocols for Keap1-Nrf2-IN-14 in Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, Huntington's, and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to oxidative stress and neuroinflammation as key contributors to the pathogenesis of these devastating disorders.[1][2][3] The Keap1-Nrf2 signaling pathway is the master regulator of the cellular antioxidant response, making it a highly attractive therapeutic target.[1][4][5]
Under normal physiological conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for proteasomal degradation.[1][6][7] In the presence of oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts Nrf2 ubiquitination.[1][7] This allows newly synthesized Nrf2 to accumulate, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This transcriptional activation leads to the production of a broad array of cytoprotective proteins, including antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H quinone oxidoreductase 1 [NQO1]) and proteins involved in glutathione synthesis.[6][8]
Dysregulation of the Keap1-Nrf2 pathway has been observed in various cellular and animal models of neurodegenerative diseases, as well as in patient tissues.[9][10] Consequently, small molecule activators of the Nrf2 pathway are being actively investigated as potential disease-modifying therapies. Keap1-Nrf2-IN-14 is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, offering a direct mechanism for Nrf2 activation.[11] These application notes provide a comprehensive overview of the potential use of this compound in preclinical models of neurodegenerative disease, along with detailed protocols for its application.
Mechanism of Action of this compound
This compound is a small molecule inhibitor designed to directly disrupt the interaction between Keap1 and Nrf2. Unlike electrophilic Nrf2 activators that covalently modify cysteine residues on Keap1, this compound acts as a protein-protein interaction inhibitor. By binding to Keap1, it prevents the sequestration and subsequent ubiquitination of Nrf2. This leads to the stabilization and nuclear accumulation of Nrf2, resulting in the transcriptional activation of ARE-dependent genes and the enhancement of the cell's antioxidant and anti-inflammatory capacity.
Caption: Mechanism of this compound Action.
Quantitative Data for this compound
The following table summarizes the available quantitative data for this compound based on in vitro and in vivo studies in non-neurodegenerative models. These values provide a baseline for designing experiments in neurodegenerative models.
| Parameter | Value | Species | Assay System | Reference |
| IC₅₀ (Keap1-Nrf2 Interaction) | 75 nM | N/A | Biochemical Assay | [11] |
| K_d (Binding to Keap1) | 24 nM | N/A | Biochemical Assay | [11] |
| In Vivo Half-life (t₁/₂) | 1.72 hours | Mouse | Intravenous Injection (1 mg/kg) | [11] |
| Effective In Vivo Dose | 10 mg/kg | Mouse | Intraperitoneal Injection | [11] |
Experimental Protocols
The following are representative protocols for the application of this compound in common in vitro and in vivo models of neurodegenerative diseases. Note: These are generalized protocols and may require optimization for specific cell lines, animal models, and experimental conditions.
In Vitro Protocol: Nrf2 Activation in a Neuronal Cell Line (e.g., SH-SY5Y)
This protocol describes the treatment of a human neuroblastoma cell line with this compound to assess Nrf2 activation and neuroprotection against a relevant toxin.
Materials:
-
This compound (InvivoChem, Cat. No. V7798)
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
Neurotoxin (e.g., 6-OHDA for Parkinson's model, Aβ oligomers for Alzheimer's model)
-
DMSO (vehicle)
-
Reagents for downstream analysis (e.g., qPCR, Western blot, cell viability assays)
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. Prepare fresh working solutions in culture medium prior to each experiment.
-
Treatment:
-
Seed cells in appropriate culture plates (e.g., 6-well plates for Western blot/qPCR, 96-well plates for viability assays).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle (DMSO) for a predetermined time (e.g., 12-24 hours).
-
-
Induction of Neuronal Stress: After pre-treatment, expose the cells to the chosen neurotoxin at a pre-determined toxic concentration for an appropriate duration (e.g., 24 hours).
-
Downstream Analysis:
-
Nrf2 Activation:
-
qPCR: Harvest RNA to quantify the mRNA expression of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC).
-
Western Blot: Prepare cell lysates to analyze the protein levels of Nrf2, HO-1, and NQO1. Nuclear and cytoplasmic fractionation can be performed to assess Nrf2 nuclear translocation.
-
-
Neuroprotection:
-
Cell Viability Assays: Use assays such as MTT, LDH, or CellTiter-Glo to quantify cell viability.
-
Apoptosis Assays: Use techniques like Annexin V/PI staining or caspase activity assays to measure apoptosis.
-
Oxidative Stress Measurement: Measure reactive oxygen species (ROS) levels using probes like DCFDA.
-
-
Caption: In Vitro Experimental Workflow.
In Vivo Protocol: Administration of this compound in a Mouse Model of Neurodegeneration
This protocol provides a general framework for administering this compound to a transgenic or toxin-induced mouse model of a neurodegenerative disease.
Materials:
-
This compound
-
Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween 80, saline)
-
Animal model of neurodegenerative disease (e.g., SOD1^G93A mice for ALS, MPTP-treated mice for Parkinson's)
-
Appropriate equipment for dosing (e.g., gavage needles, syringes) and behavioral testing.
Procedure:
-
Animal Model: Utilize an established and well-characterized mouse model of the neurodegenerative disease of interest.
-
Formulation Preparation: Prepare the dosing formulation for this compound. A suggested formulation from the supplier is to dissolve the compound in a vehicle mixture of DMSO, PEG300, Tween 80, and water.[11] The final concentration should be calculated based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals.
-
Dosing Regimen:
-
Based on the compound's half-life of 1.72 hours, a daily or twice-daily dosing regimen may be appropriate.
-
Administer this compound or vehicle to the animals via the chosen route (e.g., intraperitoneal injection, oral gavage).
-
The duration of treatment will depend on the specific disease model and the study endpoints (e.g., prophylactic vs. therapeutic treatment).
-
-
Monitoring and Behavioral Analysis:
-
Monitor the animals regularly for any adverse effects.
-
Perform relevant behavioral tests to assess motor function, cognitive function, or disease progression (e.g., rotarod test, open field test, Morris water maze).
-
-
Post-Mortem Analysis:
-
At the end of the study, euthanize the animals and collect relevant tissues (e.g., brain, spinal cord).
-
Biochemical Analysis: Homogenize tissues to measure levels of Nrf2 and its target genes/proteins (qPCR, Western blot).
-
Histological Analysis: Perform immunohistochemistry to assess neuronal survival, protein aggregation (e.g., α-synuclein, Aβ), and markers of oxidative stress and neuroinflammation.
-
Caption: In Vivo Experimental Workflow.
Conclusion
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress and inflammation, key pathological features of neurodegenerative diseases. This compound, as a direct inhibitor of the Keap1-Nrf2 interaction, represents a promising tool for investigating the therapeutic potential of Nrf2 activation in preclinical models. The protocols and data provided herein offer a foundation for researchers to design and execute experiments to evaluate the efficacy of this compound in mitigating neurodegeneration. Further studies are warranted to fully elucidate its neuroprotective mechanisms and therapeutic potential.
References
- 1. The KEAP1-NRF2 system and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of the Keap1/Nrf2 pathway in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]
- 7. Natural Compounds That Activate the KEAP1/Nrf2 Signaling Pathway as Potential New Drugs in the Treatment of Idiopathic Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impaired antioxidant KEAP1-NRF2 system in amyotrophic lateral sclerosis: NRF2 activation as a potential therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRF2 signaling cascade in amyotrophic lateral sclerosis: bridging the gap between promise and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
Troubleshooting & Optimization
Keap1-Nrf2-IN-14 solubility and preparation for experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Keap1-Nrf2-IN-14 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction.[1][2][3] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low.[4][5][6] this compound disrupts this interaction, allowing Nrf2 to translocate to the nucleus.[1][7] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, leading to the transcription of a battery of cytoprotective and antioxidant enzymes.[4][8][9]
Q2: What are the primary applications of this compound in research?
A2: this compound is primarily used to study the role of the Nrf2 signaling pathway in various pathological conditions, particularly those associated with oxidative stress and inflammation.[1] It serves as a tool to investigate the therapeutic potential of activating the Nrf2 pathway in diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer.[6][10]
Q3: What is the recommended solvent for dissolving this compound?
A3: For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2][3] For in vivo studies, a formulation involving DMSO, PEG300, Tween-80, and saline is suggested.[1]
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Once dissolved in a solvent, the stock solution should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[2]
Troubleshooting Guide
Issue 1: Compound Precipitation in Cell Culture Media
-
Possible Cause: The final concentration of DMSO in the cell culture media is too high, or the compound's solubility limit has been exceeded.
-
Troubleshooting Steps:
-
Ensure the final DMSO concentration in the culture medium is low, typically less than 0.1%, to avoid solvent toxicity and precipitation.[5]
-
When diluting the stock solution, add it to the media dropwise while gently vortexing to ensure proper mixing.
-
If precipitation persists, consider preparing a fresh, lower concentration stock solution.
-
Issue 2: Inconsistent or No Biological Activity Observed
-
Possible Cause: Improper storage and handling leading to compound degradation, or suboptimal experimental conditions.
-
Troubleshooting Steps:
-
Verify the storage conditions and age of the compound and its stock solution. Prepare a fresh stock solution if necessary.
-
Optimize the concentration and incubation time for your specific cell line or animal model. Cell-based assays with RAW264.7 cells have shown effects at concentrations of 1-10 µM for 12 hours.[1][2]
-
Ensure the health and viability of your cells or animals, as their response can be influenced by their physiological state.
-
Issue 3: High Background in In Vitro Assays
-
Possible Cause: Non-specific binding of the compound or interference with the assay detection method.
-
Troubleshooting Steps:
-
Include appropriate vehicle controls (e.g., DMSO-treated cells) to determine the baseline response.
-
If using a fluorescence-based assay, check for any intrinsic fluorescence of this compound at the excitation and emission wavelengths used.
-
Consider using an alternative assay method to confirm your results, such as RT-qPCR to measure the expression of Nrf2 target genes.[2]
-
Quantitative Data Summary
Table 1: In Vitro and In Vivo Efficacy of this compound
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ (Keap1-Nrf2 Interaction) | 75 nM | N/A | [1][2][3] |
| K_d_ (for Keap1) | 24 nM | N/A | [1][2][3] |
| Effective Concentration (In Vitro) | 1, 10 µM | RAW264.7 cells | [1][2] |
| Effective Dose (In Vivo) | 10 mg/kg (i.p.) | C57BL/6 mice | [1][2] |
| Half-life (In Vivo) | 1.72 h (1 mg/kg, i.v.) | C57BL/6 mice | [1][2] |
Table 2: Recommended Stock Solution Concentrations in DMSO
| Desired Stock Concentration | Volume of DMSO per 1 mg | Volume of DMSO per 5 mg | Volume of DMSO per 10 mg |
| 1 mM | 1.7742 mL | 8.8712 mL | 17.7425 mL |
| 5 mM | 0.3548 mL | 1.7742 mL | 3.5485 mL |
| 10 mM | 0.1774 mL | 0.8871 mL | 1.7742 mL |
Data derived from MedChemExpress product information.[1]
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weigh out 1 mg of this compound powder.
-
Add 177.4 µL of high-purity DMSO to the powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes and store at -80°C.
2. Cell-Based Assay for Nrf2 Activation in RAW264.7 Macrophages
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of treatment.
-
Compound Treatment: The following day, treat the cells with this compound at final concentrations of 1 µM and 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Incubation: Incubate the cells for 12 hours at 37°C in a humidified incubator with 5% CO₂.
-
Endpoint Analysis: After incubation, cells can be lysed for subsequent analysis, such as Western blotting for Nrf2 and its target proteins (e.g., HO-1, NQO1) or RT-qPCR for gene expression analysis.
3. In Vivo Formulation for Intraperitoneal (i.p.) Injection
This protocol is an example and may require optimization for specific experimental needs.
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of saline and mix to achieve the final volume of 1 mL.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflows for in vitro and in vivo studies using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 3. This compound | KEAP1-NRF2抑制剂 | CAS 1928782-31-3 | 美国InvivoChem [invivochem.cn]
- 4. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 6. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of Keap1-Nrf2-IN-14
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Keap1-Nrf2-IN-14, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that directly disrupts the protein-protein interaction (PPI) between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4][5] By blocking the Keap1-Nrf2 interaction, this compound prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the subsequent activation of antioxidant response element (ARE)-driven genes.[1][3]
Q2: What are the known on-target effects of this compound?
This compound has been shown to effectively disrupt the Keap1-Nrf2 interaction with an IC50 of 75 nM and a Kd for Keap1 of 24 nM.[1] It induces the expression of Nrf2 target genes, leading to enhanced downstream antioxidant and anti-inflammatory activities.[1] In cellular assays, it has been observed to increase the production of antioxidants and attenuate the production of inflammatory factors.[1]
Q3: What are the potential off-target effects of this compound?
While specific off-target profiling data for this compound is not publicly available, potential off-target effects can be inferred from the mechanism of other Keap1-Nrf2 inhibitors. These may include:
-
Interaction with other Kelch-domain containing proteins: As a small molecule designed to bind the Kelch domain of Keap1, there is a possibility of it interacting with the Kelch domains of other proteins, of which there are over 40 in humans.[6]
-
Modulation of other signaling pathways: Cross-talk between the Nrf2 pathway and other signaling cascades, such as NF-κB, has been reported.[2] Unintended modulation of these pathways could occur.
-
Keap1-independent Nrf2 regulation: Nrf2 can also be regulated independently of Keap1, for instance, through the action of GSK3β and β-TrCP.[4][6] It is important to consider that observed cellular effects may not be solely due to Keap1 inhibition.
Q4: Is this compound a covalent or non-covalent inhibitor?
The available literature describes this compound as a disruptor of the protein-protein interaction, suggesting a non-covalent mechanism. This is in contrast to electrophilic inhibitors that form covalent bonds with cysteine residues on Keap1.[7][8] Non-covalent inhibitors are generally considered to have a lower risk of off-target effects related to non-specific covalent modification of other proteins.[2][7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| No induction of Nrf2 target genes (e.g., HO-1, NQO1) after treatment with this compound. | 1. Suboptimal inhibitor concentration or treatment time. | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell type. |
| 2. Poor cell health. | Ensure cells are healthy and not overgrown before treatment. Perform a cell viability assay (e.g., MTT or LDH) in parallel. | |
| 3. Inactive compound. | Verify the integrity and proper storage of the this compound stock solution. | |
| 4. Nrf2 pathway is already maximally activated. | Use a control cell line with a known responsive Keap1-Nrf2 pathway. | |
| High cell toxicity observed at effective concentrations. | 1. Potential off-target effects. | See "Experimental Protocols" section to assess off-target activity (e.g., kinome profiling, cytotoxicity assays in Nrf2 knockout cells). |
| 2. Solubilization issues. | Ensure the inhibitor is fully dissolved in the vehicle and that the final vehicle concentration is not toxic to the cells. | |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. | Standardize cell passage number, seeding density, and treatment conditions. |
| 2. Reagent variability. | Use aliquots of the inhibitor to avoid repeated freeze-thaw cycles. Ensure consistent quality of antibodies and other reagents. | |
| Unexpected changes in unrelated signaling pathways. | 1. Off-target binding to other proteins. | Consider performing a proteome-wide thermal shift assay (CETSA) or affinity chromatography with immobilized inhibitor to identify binding partners. |
| 2. Cross-talk between Nrf2 and other pathways. | Review the literature for known interactions between the Nrf2 pathway and the observed affected pathway. Use specific inhibitors for the secondary pathway to confirm the cross-talk. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Keap1-Nrf2 Interaction IC50 | 75 nM | [1] |
| Keap1 Binding Affinity (Kd) | 24 nM | [1] |
| CYP Inhibition (10 µM) | No inhibitory effect on 1A2, 2C9, 2C19, 2D6, and 3A4 | [1] |
Table 2: In Vivo Pharmacokinetics of this compound
| Parameter | Value | Conditions | Reference |
| Half-life (t1/2) | 1.72 hours | 1 mg/kg, intravenous injection (single dose) | [1] |
| Metabolic Stability | Half-life of 10.5 hours | In rat liver microsomes | [1] |
Experimental Protocols
Protocol 1: Assessing Nrf2 Activation via Western Blot
This protocol details the steps to measure the accumulation of Nrf2 protein in the nucleus, a hallmark of its activation.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for a predetermined time. Include a vehicle control.
-
Nuclear and Cytoplasmic Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a hypotonic buffer to swell the cell membrane.
-
Homogenize the cell suspension to disrupt the cell membrane while keeping the nuclei intact.
-
Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet and lyse in a nuclear extraction buffer.
-
Centrifuge to pellet the nuclear debris and collect the supernatant (nuclear extract).
-
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody against Nrf2. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading and fractionation controls.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities and normalize the nuclear Nrf2 signal to the nuclear loading control.
Protocol 2: Evaluating Off-Target Effects on Kinase Activity (Conceptual)
As no specific kinome scan data for this compound is available, researchers may need to perform their own. This is a conceptual outline.
-
Select a Kinase Profiling Service: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., using radiometric, fluorescence, or mass spectrometry-based assays).
-
Compound Submission: Provide the CRO with a sufficient quantity of this compound at a high concentration in a suitable solvent (typically DMSO).
-
Assay Execution: The CRO will screen the compound at one or more concentrations against a panel of kinases (e.g., the DiscoverX KINOMEscan™ or the Eurofins KinaseProfiler™).
-
Data Analysis: The results will be provided as the percentage of inhibition for each kinase at the tested concentration(s). Significant inhibition (typically >50%) of any kinase would indicate a potential off-target effect that warrants further investigation.
Protocol 3: ARE-Reporter Assay for Nrf2 Transcriptional Activity
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene under the control of an Antioxidant Response Element (ARE).
-
Cell Line: Use a cell line stably transfected with a reporter construct containing multiple copies of the ARE sequence upstream of a reporter gene (e.g., luciferase or β-lactamase).[9]
-
Cell Plating and Treatment: Plate the ARE-reporter cells in a multi-well plate and allow them to attach. Treat the cells with this compound at various concentrations. Include a vehicle control and a known Nrf2 activator (e.g., sulforaphane) as a positive control.
-
Reporter Gene Assay:
-
For Luciferase: After the incubation period, lyse the cells and add the luciferase substrate. Measure the luminescence using a plate reader.
-
For β-lactamase: Load the cells with a FRET-based β-lactamase substrate and measure the fluorescence signal according to the assay kit instructions.[9]
-
-
Data Analysis: Normalize the reporter signal to cell viability if necessary. Plot the reporter activity against the inhibitor concentration to determine the EC50.
Visualizations
References
- 1. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Limitations of Targeting the Keap1-Nrf2 Pathway for Neurotherapeutics: Bach1 De-Repression to the Rescue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the Keap1-Nrf2 protein-protein interaction protects retinal cells and ameliorates retinal ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
addressing cytotoxicity of Keap1-Nrf2-IN-14 at high concentrations
Welcome to the technical support center for Keap1-Nrf2-IN-14. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential challenges during your experiments, with a specific focus on managing cytotoxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, non-electrophilic inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI) with an IC50 of approximately 75 nM.[1] It functions by disrupting the binding of Keap1 to Nrf2, thereby preventing the ubiquitination and subsequent proteasomal degradation of Nrf2.[2][3][4][5] This leads to the accumulation of Nrf2 in the nucleus, where it can activate the Antioxidant Response Element (ARE) and drive the transcription of a wide array of cytoprotective genes.[1]
Q2: At what concentrations is this compound typically effective?
This compound has been shown to effectively activate the Nrf2 pathway in cellular assays at concentrations in the low micromolar and even nanomolar range. For instance, in RAW264.7 macrophage cells, concentrations of 1 µM and 10 µM have been demonstrated to increase the production of antioxidants and attenuate inflammatory responses.[1]
Q3: Is cytotoxicity a concern with this compound?
As a non-covalent, direct inhibitor of the Keap1-Nrf2 PPI, this compound is designed to have a better safety profile with reduced risks of off-target effects and toxicity compared to electrophilic Nrf2 activators.[3][5] However, like any small molecule, high concentrations may lead to cytotoxicity. It is crucial to determine the optimal concentration for Nrf2 activation with minimal impact on cell viability in your specific cell model.
Q4: What are the signs of cytotoxicity in my cell cultures treated with this compound?
Signs of cytotoxicity can include:
-
A significant decrease in cell viability as measured by assays like MTT, MTS, or CellTiter-Glo®.
-
Increased release of lactate dehydrogenase (LDH) into the culture medium, indicating compromised cell membrane integrity.
-
Morphological changes such as cell shrinkage, rounding, detachment from the culture surface, or the appearance of apoptotic bodies.
-
Reduced cell proliferation or a decrease in cell confluence.
Troubleshooting Guide: Addressing Cytotoxicity
This guide provides a structured approach to troubleshoot and mitigate cytotoxicity when using this compound at high concentrations.
dot
References
- 1. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Keap1-Nrf2-IN-14
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Keap1-Nrf2-IN-14 for experimental success.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Low or no observable in vivo efficacy (e.g., no change in Nrf2 target gene expression, no anti-inflammatory effect) | Poor Bioavailability: this compound may have suboptimal absorption, distribution, metabolism, or excretion (ADME) properties. The reported in vivo half-life after intravenous injection is 1.72 hours in mice, indicating rapid clearance.[1][2] | Optimize Formulation: Ensure the compound is fully solubilized. A recommended formulation for in vivo use is a solution of DMSO, PEG300, Tween-80, and saline. Increase Dosing Frequency: Given the short half-life, consider more frequent administrations or a continuous delivery method (e.g., osmotic pump) to maintain therapeutic concentrations. Verify Compound Integrity: Confirm the purity and stability of your this compound stock. |
| Inadequate Dose: The administered dose may be insufficient to achieve the necessary therapeutic concentration at the target site. | Dose-Response Study: Perform a dose-escalation study to determine the optimal effective dose in your animal model. A dose of 10 mg/kg administered intraperitoneally has been shown to reduce LPS-induced pro-inflammatory factors in mice.[1][2] | |
| Metabolic Instability: While this compound shows high metabolic stability in rat liver microsomes, in vivo metabolism in your specific model might be higher than anticipated.[1][2] | Pharmacokinetic (PK) Analysis: If possible, conduct a PK study to measure the concentration of this compound in plasma and target tissues over time. This will provide a clearer picture of its in vivo behavior. | |
| Precipitation of the compound upon injection | Poor Solubility: this compound is a small molecule with a LogP of 5.8, indicating low aqueous solubility.[2] The formulation may not be optimal for the concentration used. | Adhere to Recommended Formulation: Strictly follow the suggested formulation protocol: dissolve in DMSO first, then add PEG300, followed by Tween-80, and finally saline.[1] Reduce Concentration: If precipitation persists, try lowering the concentration of the dosing solution. Alternative Solubilizing Agents: Consider other pharmaceutically acceptable co-solvents or excipients if the standard formulation is problematic in your experimental setup. |
| Inconsistent results between experiments | Variability in Formulation Preparation: Inconsistent preparation of the dosing solution can lead to variations in the administered dose. | Standardize Formulation Protocol: Ensure all personnel follow a standardized and well-documented protocol for preparing the this compound formulation. Prepare Fresh Solutions: Prepare dosing solutions fresh for each experiment to avoid potential degradation or precipitation over time. |
| Animal-to-Animal Variability: Biological differences between animals can contribute to varied responses. | Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. Ensure Homogeneity: Use animals of the same sex, age, and weight to minimize inter-individual differences. | |
| Off-target effects observed | Lack of Specificity: While this compound is a potent inhibitor of the Keap1-Nrf2 interaction, high concentrations may lead to off-target effects. | Use Lowest Effective Dose: Determine and use the lowest dose that elicits the desired biological response to minimize the risk of off-target effects. Include Appropriate Controls: Use vehicle-treated animals as a negative control and consider a positive control (e.g., another known Nrf2 activator) if available. Confirm Nrf2 Pathway Activation: Verify that the observed effects are indeed mediated by Nrf2 activation by measuring the expression of Nrf2 target genes (e.g., NQO1, HO-1, GCLM).[1] |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it work?
This compound is a small molecule inhibitor of the protein-protein interaction (PPI) between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (Nuclear factor erythroid 2-related factor 2).[1][2] Under normal conditions, Keap1 targets Nrf2 for degradation. By disrupting the Keap1-Nrf2 interaction, this compound prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and activate the expression of antioxidant and anti-inflammatory genes.[3][4][5]
2. What are the key physicochemical and pharmacokinetic properties of this compound?
The following table summarizes the key properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C30H29NO8S | [2] |
| Molecular Weight | 563.62 g/mol | [2] |
| IC50 (Keap1-Nrf2 Interaction) | 75 nM | [1][2] |
| Kd (for Keap1) | 24 nM | [1][2] |
| LogP | 5.8 | [2] |
| In Vivo Half-life (1 mg/kg, IV, mice) | 1.72 hours | [1][2] |
| Metabolic Stability (rat liver microsomes) | High (t1/2 = 10.5 hours) | [1][2] |
3. How should I prepare this compound for in vivo administration?
Due to its low aqueous solubility, a specific formulation is required. A recommended protocol for a 1 mg/mL solution is as follows:
-
Start with a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare 1 mL of dosing solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Finally, add 450 µL of saline to reach the final volume of 1 mL.[1]
Always prepare the solution fresh before each experiment.
4. What are some common challenges with in vivo delivery of Keap1-Nrf2 PPI inhibitors?
Keap1-Nrf2 protein-protein interaction inhibitors are a relatively new class of molecules and can present challenges in vivo. These include:
-
Poor drug-like properties: Many small molecule PPI inhibitors have high molecular weights and lipophilicity, which can lead to poor solubility and permeability.[3]
-
Metabolic instability: While this compound has shown good stability in rat liver microsomes, in vivo metabolism can vary between species.
-
Short half-life: Rapid clearance from the body, as seen with this compound, may necessitate frequent dosing.[1][2]
5. How can I confirm that this compound is activating the Nrf2 pathway in my in vivo model?
To verify the activation of the Nrf2 pathway, you should assess the expression of well-established Nrf2 target genes in your tissue of interest. This can be done at both the mRNA and protein levels.
-
Quantitative PCR (qPCR): Measure the mRNA levels of genes such as Nqo1, Hmox1, and Gclm.
-
Western Blot or Immunohistochemistry: Analyze the protein expression of NQO1, HO-1, and GCLM.[1]
It is recommended to perform these analyses at various time points after administration to capture the peak of Nrf2 activation.
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of LPS-Induced Inflammation
This protocol is based on a study where this compound was shown to reduce lipopolysaccharide (LPS)-induced inflammation in mice.[1]
-
Animals: Female C57BL/6 mice (18-22 g).
-
Formulation: Prepare this compound as described in the FAQ section. The vehicle control should be the same formulation without the active compound.
-
Dosing:
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection.
-
Administer the vehicle control to a separate group of animals.
-
Dosing can be performed once daily for a period of 3 days prior to the inflammatory challenge.
-
-
Inflammatory Challenge: On the third day, 1 hour after the final dose of this compound or vehicle, administer LPS (dose to be optimized for your specific model) via i.p. injection.
-
Endpoint Analysis: At a predetermined time point after LPS administration (e.g., 6 hours), collect blood and/or tissues to measure pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and Nrf2 target gene expression.
Protocol 2: Assessment of Nrf2 Nuclear Translocation
This protocol describes a method to assess the translocation of Nrf2 to the nucleus, a key step in its activation.
-
Tissue Homogenization:
-
Harvest the tissue of interest at the desired time point after treatment with this compound.
-
Homogenize the tissue in an ice-cold fractionation buffer (e.g., 20 mM Tris-HCl pH 7.4, 2 mM EDTA, 0.5 mM EGTA, 0.32 M sucrose, 50 mM β-mercaptoethanol, with protease and phosphatase inhibitors).
-
-
Nuclear and Cytoplasmic Fractionation:
-
Centrifuge the homogenate at a low speed (e.g., 300 x g) for 5 minutes at 4°C to pellet the nuclei.
-
The supernatant contains the cytoplasmic fraction.
-
Wash the nuclear pellet with the fractionation buffer.
-
Lyse the nuclear pellet using a suitable nuclear extraction buffer.
-
-
Western Blot Analysis:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Perform Western blotting on equal amounts of protein from each fraction.
-
Probe the membrane with an antibody specific for Nrf2.
-
Use loading controls specific to each fraction (e.g., Lamin A/C for the nuclear fraction and Tubulin or GAPDH for the cytoplasmic fraction) to ensure proper fractionation and equal loading. An increase in the Nrf2 signal in the nuclear fraction of treated samples compared to controls indicates successful activation.
-
Visualizations
Caption: Fig. 1: Keap1-Nrf2 Signaling and Inhibition by this compound
Caption: Fig. 2: Troubleshooting Workflow for In Vivo Experiments
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 3. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
challenges in measuring Keap1-Nrf2-IN-14 efficacy in specific cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Keap1-Nrf2-IN-14. The content is designed to address specific challenges that may be encountered when measuring the efficacy of this inhibitor in various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between Keap1 (Kelch-like ECH-associated protein 1) and Nrf2 (nuclear factor erythroid 2-related factor 2).[1] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thus keeping its levels low.[2][3][4][5] By blocking the Keap1-Nrf2 interaction, this compound prevents the degradation of Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of a wide array of cytoprotective genes that contain Antioxidant Response Elements (AREs) in their promoters.[2][3][6]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has been demonstrated to be effective in macrophage-like RAW264.7 cells, where it activates the Nrf2-ARE pathway in a time- and concentration-dependent manner.[1] In these cells, it has been shown to increase the production of antioxidants and reduce the levels of lipopolysaccharide (LPS)-induced inflammatory factors.[1] Data on its efficacy in other specific cell lines is limited in the currently available literature.
Q3: What are the expected downstream effects of treating cells with this compound?
A3: Treatment of responsive cells with this compound is expected to lead to:
-
Increased Nrf2 protein levels: Due to the inhibition of Keap1-mediated degradation.
-
Nuclear accumulation of Nrf2: As stabilized Nrf2 translocates to the nucleus.
-
Upregulation of Nrf2 target genes: This includes genes involved in antioxidant defense (e.g., NQO1, HMOX1, GCLM, GCLC), detoxification, and anti-inflammatory responses.[7]
-
Increased protein expression of Nrf2 targets: Such as NQO1 and HO-1.
-
Enhanced antioxidant capacity: This can be measured by assays for total antioxidant capacity or levels of specific antioxidants like glutathione (GSH).
-
Anti-inflammatory effects: In relevant models, a reduction in the expression of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) may be observed.[1]
Q4: How can I measure the activation of the Nrf2 pathway in my cell line?
A4: Several methods can be used to measure Nrf2 activation:
-
Reporter Gene Assays: Use a cell line stably or transiently transfected with a reporter construct containing ARE sequences driving the expression of a reporter gene like luciferase or β-lactamase.[8][9]
-
Quantitative PCR (qPCR): Measure the mRNA levels of well-established Nrf2 target genes such as NQO1, HMOX1, GCLM, and GCLC.
-
Western Blotting: Detect the protein levels of total Nrf2, nuclear Nrf2, and downstream targets like NQO1 and HO-1.
-
ELISA-based Transcription Factor Assays: These kits measure the amount of active Nrf2 in nuclear extracts that can bind to a consensus ARE sequence.
-
Immunocytochemistry/Immunofluorescence: Visualize the nuclear translocation of Nrf2.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or low induction of Nrf2 target genes/proteins after treatment with this compound. | 1. Cell line is unresponsive: The cell line may have mutations in the Keap1-Nrf2 pathway (e.g., KEAP1 or NFE2L2 mutations) leading to constitutive activation of Nrf2, thus further induction is not possible.[4][5] 2. Low compound potency in the specific cell line: The effective concentration may vary between cell lines. 3. Incorrect compound concentration or incubation time: The optimal conditions for your cell line may not have been determined. 4. Compound degradation: The compound may be unstable in your cell culture medium over long incubation periods. | 1. Characterize your cell line: Sequence the KEAP1 and NFE2L2 genes to check for mutations. Measure basal Nrf2 activity. 2. Perform a dose-response and time-course experiment: Test a range of this compound concentrations and incubation times to determine the optimal conditions for your cell line. 3. Use a positive control: Include a known Nrf2 activator (e.g., sulforaphane) to ensure the pathway is inducible in your cells. 4. Refresh the medium: For long incubation times, consider refreshing the medium containing the compound. |
| High background Nrf2 activity in untreated cells. | 1. Constitutive Nrf2 activation: As mentioned above, this can be due to mutations in the pathway.[4][5] 2. Cellular stress: High cell density, nutrient deprivation, or other stressors can lead to basal Nrf2 activation. | 1. Select a different cell line: If your research question allows, choose a cell line with a wild-type Keap1-Nrf2 pathway. 2. Optimize cell culture conditions: Ensure cells are plated at an appropriate density and have sufficient nutrients. Handle cells gently to minimize stress. |
| Inconsistent results between experiments. | 1. Variability in cell passage number: Cellular responses can change with increasing passage number. 2. Inconsistent compound preparation: Errors in serial dilutions can lead to variability. 3. Differences in cell density at the time of treatment. | 1. Use cells within a defined passage number range. 2. Prepare fresh dilutions of the compound for each experiment. 3. Ensure consistent cell seeding density and confluency at the start of each experiment. |
| Observed cytotoxicity at effective concentrations. | 1. Off-target effects: The compound may have other cellular targets that induce toxicity. 2. Cell line sensitivity: Some cell lines may be more sensitive to the compound. | 1. Perform a cell viability assay (e.g., MTT, MTS, or trypan blue exclusion) in parallel with your efficacy experiments. 2. Determine the therapeutic window: Identify a concentration range that shows Nrf2 activation without significant cytotoxicity. 3. Consider using a lower concentration for a longer duration. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and provide a comparison with other Keap1-Nrf2 inhibitors.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Keap1-Nrf2 Interaction) | 75 nM | Biochemical Assay | [1] |
| Kd (Binding to Keap1) | 24 nM | Biochemical Assay | [1] |
| Effect on Nrf2 Target Genes | Strong, concentration-dependent increase | RAW264.7 | [1] |
| Effect on Antioxidant Levels (SOD, GSH-Px) | Dramatic restoration at 1 and 10 µM | LPS-stimulated RAW264.7 | [1] |
| Effect on Inflammatory Factors (IL-1β, IL-6, TNF-α, NO) | Dramatic, concentration-dependent decrease | LPS-stimulated RAW264.7 | [1] |
Table 2: Comparative In Vitro Efficacy of Selected Keap1-Nrf2 PPI Inhibitors
| Compound | Assay Type | EC50/IC50 | Cell Line | Reference |
| This compound | Keap1-Nrf2 Interaction | IC50 = 75 nM | Biochemical | [1] |
| Compound 7 | Fluorescence Polarization | EC50 = 9.80 µM | Biochemical | [8] |
| Compound 21 | Keap1-Nrf2 Interaction | EC50 = 28.6 nM | Biochemical | [8] |
| p189 (Peptide) | ARE Reporter Assay | EC50 = 1.1 µM | HepG2 | [6] |
Experimental Protocols
1. ARE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of Nrf2.
-
Cell Seeding: Plate cells (e.g., HepG2-ARE-luciferase) in a 96-well white, clear-bottom plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Compound Treatment: The following day, treat cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., sulforaphane).
-
Incubation: Incubate the plate for a predetermined time (e.g., 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Luciferase Measurement: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay system.
-
Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate treated identically or using a multiplexed assay). Express the results as fold induction over the vehicle control.
2. Western Blot for Nrf2 and Downstream Targets
This method quantifies the protein levels of Nrf2 and its target proteins.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. For nuclear Nrf2, perform nuclear/cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against Nrf2, NQO1, HO-1, and a loading control (e.g., β-actin or Lamin B1 for nuclear extracts) overnight at 4°C. The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: The Keap1-Nrf2 signaling pathway and the mechanism of action of this compound.
Caption: A general experimental workflow for assessing the efficacy of this compound.
References
- 1. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 2. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The KEAP1–NRF2 System as a Molecular Target of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Screening Approaches in the Development of Nrf2–Keap1 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
mitigating batch-to-batch variability of Keap1-Nrf2-IN-14
Welcome to the technical support center for Keap1-Nrf2-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in mitigating potential experimental variability and addressing common issues encountered while working with this Keap1-Nrf2 protein-protein interaction (PPI) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[3][4][5] By inhibiting the Keap1-Nrf2 interaction, this compound prevents Nrf2 degradation, leading to its accumulation, nuclear translocation, and the subsequent activation of Antioxidant Response Element (ARE)-dependent genes that protect the cell from oxidative stress.[3][6][7]
Q2: I am observing significant variability in my experimental results between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a common issue with small molecule inhibitors and can stem from several factors, including:
-
Purity and Identity: Differences in the purity profile or the presence of impurities in different batches.
-
Solubility: Incomplete solubilization or precipitation of the compound can lead to inconsistent effective concentrations.
-
Stability: Degradation of the compound in stock solutions over time.
To mitigate this, it is crucial to establish a rigorous quality control (QC) protocol for each new batch of this compound. This should involve both analytical and functional validation before its use in critical experiments.
Q3: How can I perform a functional quality control check on a new batch of this compound?
A3: A functional QC check should involve a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of the new batch and compare it to a previously validated batch. A consistent and reproducible method, such as an ARE-luciferase reporter assay or a direct Keap1-Nrf2 interaction assay, should be used.[8][9]
Q4: My cells are not showing the expected increase in Nrf2 target gene expression after treatment with this compound. What are the possible reasons?
A4: Several factors could contribute to a lack of response:
-
Cell Health: Ensure cells are healthy, within a low passage number, and not confluent, as these can affect cellular responses.
-
Compound Activity: The compound may have degraded or precipitated. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Treatment Conditions: Optimize the concentration and incubation time of this compound for your specific cell line.
-
Assay Sensitivity: The assay used to measure Nrf2 activation may not be sensitive enough. Consider using a highly sensitive method like RT-qPCR for Nrf2 target genes (e.g., HMOX1, NQO1).
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: For long-term storage, it is advisable to store stock solutions of this compound in an appropriate solvent (e.g., DMSO) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solutions from light.
Troubleshooting Guides
Issue 1: Inconsistent Potency (IC50/EC50) Between Experiments
This troubleshooting guide will help you diagnose and resolve inconsistencies in the measured potency of this compound.
Experimental Workflow for Potency Determination
Caption: Workflow for determining the potency of this compound.
Troubleshooting Steps
| Potential Cause | Recommended Action |
| Compound Degradation | Prepare fresh serial dilutions from a frozen stock aliquot for each experiment. Avoid using old working solutions. |
| Inaccurate Pipetting | Calibrate pipettes regularly. Use low-retention tips for viscous solvents like DMSO. |
| Cellular Variability | Use cells from a consistent passage number. Ensure even cell seeding density across the plate. |
| Assay Conditions | Maintain consistent incubation times, temperatures, and reagent concentrations. |
| Data Analysis | Use a consistent non-linear regression model to fit the dose-response curve and calculate the IC50/EC50. |
Issue 2: Low or No Nrf2 Activation
This guide addresses scenarios where this compound fails to induce the expected Nrf2 response.
The Keap1-Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway and the action of this compound.
Troubleshooting Steps
| Potential Cause | Recommended Action |
| Sub-optimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your cell line. |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the peak of Nrf2 target gene expression. |
| Cell Line Insensitivity | Some cell lines may have low Keap1 expression or mutations in the Nrf2 pathway. Confirm pathway integrity with a known Nrf2 activator like sulforaphane. |
| Poor Compound Solubility | Visually inspect stock and working solutions for any precipitation. If observed, gently warm the solution or prepare a fresh stock. |
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of Nrf2.
-
Cell Seeding: Seed HepG2 cells stably expressing an ARE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 1 x 104 cells/well. Allow cells to attach overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Replace the medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.
-
Incubation: Incubate the plate for 12-24 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your luciferase assay system.
Protocol 2: Western Blot for Nrf2 and HO-1
This protocol is for detecting the protein levels of Nrf2 and its downstream target, HO-1.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time and concentration. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Protocol 3: RT-qPCR for Nrf2 Target Genes
This protocol quantifies the mRNA expression of Nrf2 target genes.
-
Cell Treatment and RNA Extraction: Treat cells with this compound. Extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from 500 ng to 1 µg of total RNA.
-
qPCR: Perform quantitative PCR using SYBR Green or TaqMan probes for target genes (HMOX1, NQO1) and a housekeeping gene (GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound based on available data.
| Parameter | Value | Assay Method | Reference |
| IC50 | 75 nM | Disruption of Keap1-Nrf2 interaction | [1][2] |
| Kd | 24 nM | Binding affinity for Keap1 | [1][2] |
| Effective Concentration | 1 - 10 µM | Induction of Nrf2 target genes in RAW 264.7 cells | [1] |
| In Vivo Half-life | 1.72 hours | Intravenous injection (1 mg/kg) | [1] |
References
- 1. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 2. This compound | KEAP1-NRF2抑制剂 | CAS 1928782-31-3 | 美国InvivoChem [invivochem.cn]
- 3. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
Validation & Comparative
A Comparative Guide to Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Validating the Efficacy of Keap1-Nrf2-IN-14
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Keap1-Nrf2-IN-14, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), with other notable inhibitors. The content herein is supported by experimental data from publicly available scientific literature to assist researchers in making informed decisions for their studies.
Introduction to the Keap1-Nrf2 Pathway and its Inhibition
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes.
Direct inhibition of the Keap1-Nrf2 PPI has emerged as a promising therapeutic strategy for a variety of diseases associated with oxidative stress, including chronic inflammatory diseases, neurodegenerative disorders, and cancer. Small molecule inhibitors that directly block this interaction offer a targeted approach to upregulate the Nrf2-mediated antioxidant response. This guide focuses on this compound and compares its performance with other well-characterized Keap1-Nrf2 PPI inhibitors.
Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the Keap1-Nrf2 signaling pathway and the mechanism of action of PPI inhibitors.
Caption: Keap1-Nrf2 signaling pathway and inhibitor mechanism.
Comparative Performance of Keap1-Nrf2 PPI Inhibitors
The inhibitory effects of this compound and its alternatives have been quantified using various biochemical and cell-based assays. The following tables summarize the available data for a comparative analysis.
Biochemical Assay Data
This table presents the half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values, which measure the potency of the inhibitors in disrupting the Keap1-Nrf2 interaction in biochemical assays.
| Inhibitor | Assay Type | IC50 (nM) | Kd (nM) | Reference |
| This compound | FP | 75 | 24 | [1][2] |
| CPUY192018 | FP | 630 | - | [3] |
| RA839 | FP | 140 | ~6000 | [4][5] |
| Compound 7 | FP | 15.8 | - | [6] |
| ZJ01 | FP | - | - | [7] |
FP: Fluorescence Polarization
Cellular Activity Data
This table summarizes the cellular efficacy of the inhibitors, typically measured by the half-maximal effective concentration (EC50) in reporter gene assays or by the induction of Nrf2 target genes.
| Inhibitor | Cell Line | Assay Type | EC50 (nM) / Fold Induction | Target Genes | Reference |
| This compound | RAW 264.7 | qPCR | Concentration-dependent increase | NQO1, HO-1, GCLM | [1] |
| CPUY192018 | HK-2 | ARE-Luciferase | Concentration-dependent increase | - | [8] |
| RA839 | Macrophages | Microarray | Significant regulation of Nrf2 pathway genes | GCLC, NQO1 | [5][9] |
| Compound 7 | - | ARE-Luciferase | More efficacious than compound 2 | NQO1, HO-1, GCLM | [6] |
| ZJ01 | H9c2 | qPCR | Increased mRNA levels | HO-1, NQO1 | [7] |
ARE-Luciferase: Antioxidant Response Element-driven Luciferase Reporter Assay; qPCR: Quantitative Polymerase Chain Reaction
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Experimental Workflow for Inhibitor Validation
The following diagram outlines a typical workflow for validating the inhibitory effect of a compound on the Keap1-Nrf2 interaction.
References
- 1. 3.3.4. DCF-DA Assay Protocol [bio-protocol.org]
- 2. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecules inhibiting Keap1–Nrf2 protein–protein interactions: a novel approach to activate Nrf2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Polar Recognition Group Study of Keap1-Nrf2 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a novel small-molecule Keap1–Nrf2 PPI inhibitor with cytoprotective effects on LPS-induced cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CPUY192018, a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, alleviates renal inflammation in mice by restricting oxidative stress and NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of RA839, a Noncovalent Small Molecule Binder to Keap1 and Selective Activator of Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nrf2 Activators: Keap1-Nrf2-IN-14 vs. Sulforaphane
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a master regulator of the cellular antioxidant and cytoprotective response, making it a critical therapeutic target for a host of diseases underpinned by oxidative stress and inflammation.[1][2] Activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2) can upregulate over 200 genes involved in detoxification, anti-inflammation, and maintenance of redox homeostasis.[3]
Pharmacological activation of this pathway is primarily achieved through two distinct mechanisms: indirect activation by electrophilic compounds that modify the Nrf2 repressor protein Keap1, and direct inhibition of the Keap1-Nrf2 protein-protein interaction (PPI).[1][4] This guide provides an objective comparison of these two approaches, using the well-characterized natural isothiocyanate sulforaphane as a representative electrophilic activator and the synthetic small molecule Keap1-Nrf2-IN-14 as a representative direct PPI inhibitor.
Mechanism of Action: Two distinct approaches to Nrf2 Activation
Under normal conditions, Keap1 acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting Nrf2 for continuous degradation in the proteasome and thereby keeping its levels low.[5] When cells are exposed to oxidative stress or chemical inducers, this repression is lifted, allowing Nrf2 to accumulate, translocate to the nucleus, and initiate the transcription of its target genes.[5][6] this compound and sulforaphane exploit this pathway in fundamentally different ways.
Sulforaphane: The Electrophilic Modifier
Sulforaphane, an isothiocyanate derived from cruciferous vegetables like broccoli, is the most potent naturally occurring inducer of Nrf2.[3][7] It functions as an electrophile, covalently modifying specific, highly reactive cysteine residues on the Keap1 protein.[8][9] This modification induces a conformational change in Keap1, impairing its ability to function as an adapter for the E3 ligase complex.[7] Consequently, Nrf2 degradation is halted, allowing newly synthesized Nrf2 to accumulate and exert its transcriptional effects.[7]
This compound: The Direct PPI Inhibitor
In contrast, this compound is a synthetic, non-electrophilic Nrf2 activator.[10][11] It is designed to function as a direct protein-protein interaction (PPI) inhibitor.[4][12] This molecule physically binds to the Kelch domain of Keap1, the specific pocket where Nrf2 normally docks.[1] By competitively occupying this binding site, this compound prevents Keap1 from recognizing and binding to Nrf2, thereby blocking its subsequent ubiquitination and degradation.[10][11] This non-covalent, direct inhibition is proposed to offer greater selectivity compared to electrophilic activators, which could potentially react with other cellular proteins containing reactive cysteines.[4][12]
Comparative Performance Data
Direct comparative studies are limited; however, data from independent investigations allow for an objective assessment of their properties and performance.
| Feature | This compound | Sulforaphane |
| Mechanism Class | Non-electrophilic, direct Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitor.[10][11] | Electrophilic, indirect Keap1 inhibitor (covalent cysteine modification).[8][9] |
| Potency | IC50: 75 nM (for Keap1-Nrf2 interaction disruption).[10]Kd: 24 nM (for Keap1 binding).[10] | EC50: ~0.2-1.0 µM (for Nrf2-dependent gene induction, varies by cell type).[6][13] |
| Cell-Based Activity | Strongly activates Nrf2-ARE pathway in RAW264.7 macrophages in a dose- and time-dependent manner.[10] At 10 µM, significantly reduces LPS-induced inflammatory factors (IL-1β, IL-6, TNF-α, NO) and ROS generation.[10] | Potently induces Nrf2 target genes (e.g., NQO1, HMOX1) in numerous cell lines.[9][14] Exhibits anti-inflammatory effects by reducing LPS-induced cytokines.[8] |
| In Vivo Efficacy | Reduces LPS-induced pro-inflammatory factors in mice (10 mg/kg, i.p.).[10] | Protects against carcinogenesis in multiple animal models (skin, oral, colon, etc.).[9] Ameliorates neurological deficits and hematoma in stroke models.[15] |
| Pharmacokinetics | Half-life: 1.72 hours in vivo (1 mg/kg, i.v.).[10]Metabolic Stability: High in rat liver microsomes (t½ = 10.5 hours).[10] | Bioavailability: High (~80%).[14] Rapidly absorbed and metabolized. |
| Selectivity | Potentially higher selectivity by targeting a specific protein-protein interaction pocket.[4][16] | Potential for "off-target" effects due to covalent modification of other cysteine-containing proteins.[5][12] |
Key Experimental Protocols
Nrf2 Transcriptional Activity: ARE-Luciferase Reporter Assay
This assay is a standard method for quantifying the ability of a compound to activate the Nrf2 pathway.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HepG2, AREc32) are transfected with a reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE) sequence upstream of a firefly luciferase gene.[6][17] A second plasmid expressing Renilla luciferase under a constitutive promoter is co-transfected to serve as an internal control for cell viability and transfection efficiency.[17][18]
-
Compound Treatment: After allowing the cells to recover, they are treated with various concentrations of the test compound (e.g., this compound or sulforaphane) or a vehicle control (e.g., DMSO) for a specified duration (typically 6-24 hours).[19]
-
Cell Lysis: The culture medium is removed, cells are washed with PBS, and a passive lysis buffer is added to release the cellular contents, including the expressed luciferase enzymes.[17][20]
-
Luminescence Measurement: The cell lysate is transferred to a luminometer plate.[21] First, a substrate for firefly luciferase is added, and the resulting luminescence is measured.[18] Subsequently, a second reagent is added that simultaneously quenches the firefly reaction and provides the substrate for Renilla luciferase, and its luminescence is then measured.[18]
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal for each well. The fold induction of Nrf2 activity is calculated by comparing the normalized signal from compound-treated cells to that of vehicle-treated cells.[19]
Nrf2 Target Gene Expression: RT-qPCR
This method directly measures the transcriptional upregulation of endogenous Nrf2 target genes.
Methodology:
-
Cell Culture and Treatment: Cells are seeded and treated with the Nrf2 activator as described above.
-
RNA Isolation: Following treatment, cells are lysed, and total RNA is extracted using a suitable kit-based method.[19]
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[6]
-
Quantitative PCR (qPCR): The cDNA is used as a template in a qPCR reaction with primers specific for Nrf2 target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[22][23][24] The reaction contains a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA, allowing for the real-time monitoring of gene amplification.[23]
-
Data Analysis: The relative expression of each target gene is calculated using the ΔΔCt method, normalizing its expression to the housekeeping gene and comparing the treated sample to the vehicle control.[24]
In Vivo Anti-Inflammatory Efficacy: LPS Challenge Model
This model assesses the ability of an Nrf2 activator to suppress a systemic inflammatory response in vivo.
Methodology:
-
Animal Acclimation: Mice (e.g., C57BL/6) are acclimated to the facility conditions.
-
Compound Administration: Animals are pre-treated with the Nrf2 activator (e.g., this compound, 10 mg/kg via intraperitoneal injection) or vehicle for a specified duration (e.g., once daily for 3 days).[10][25]
-
Inflammatory Challenge: A septic-like inflammatory response is induced by administering lipopolysaccharide (LPS) via intraperitoneal injection.[25]
-
Sample Collection: After a few hours, blood is collected to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using methods like ELISA.[10]
-
Data Analysis: Cytokine levels in the activator-treated group are compared to those in the vehicle-treated group to determine the degree of anti-inflammatory protection.
Summary and Outlook
Both this compound and sulforaphane are potent activators of the Nrf2 pathway, but they achieve this through distinct molecular mechanisms that carry different therapeutic implications.
-
Sulforaphane , as an electrophilic agent, has a long history of research demonstrating its robust cytoprotective effects in a vast number of preclinical and clinical settings.[9] Its high bioavailability and natural origin are significant advantages.[14] However, its reactivity means there is a higher theoretical risk of off-target effects, which must be considered in drug development.[12]
-
This compound represents a newer, more targeted approach. As a non-electrophilic PPI inhibitor, it offers the potential for greater selectivity and a more predictable safety profile by avoiding covalent modification of unintended proteins.[4][11] The high potency observed in biochemical and cell-based assays is promising.[10]
The choice between an electrophilic modulator and a direct PPI inhibitor will depend on the specific therapeutic context. Direct PPI inhibitors like this compound may be preferable for chronic conditions where long-term safety and target specificity are paramount. Electrophilic compounds like sulforaphane, with a wealth of efficacy data, remain a critical benchmark and a valuable tool for studying the broad biological effects of Nrf2 activation. Future research, including direct head-to-head in vivo comparisons, will be essential to fully delineate the therapeutic potential of each class of Nrf2 activator.
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NRF2 Pathway & Sulforaphane for Cancer — Tray Wellness [traywellness.com]
- 4. KEAP1-NRF2 protein-protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 11. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Non-electrophilic modulators of the canonical Keap1/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Luciferase reporter assay [bio-protocol.org]
- 18. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 19. Determination of Nrf2 activation and qPCR quantification of ARE gene expression [bio-protocol.org]
- 20. assaygenie.com [assaygenie.com]
- 21. thesciencenotes.com [thesciencenotes.com]
- 22. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. Discovery and Modification of in Vivo Active Nrf2 Activators with 1,2,4-Oxadiazole Core: Hits Identification and Structure-Activity Relationship Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Positive Controls for Keap1-Nrf2-IN-14 Experiments
For researchers, scientists, and drug development professionals investigating the Keap1-Nrf2 signaling pathway, the selection of appropriate positive controls is paramount for the validation and interpretation of experimental data. This guide provides a comparative overview of established positive controls for use in experiments involving the Keap1-Nrf2 inhibitor, Keap1-Nrf2-IN-14.
The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation. Upon exposure to stressors, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2, where it activates the transcription of a battery of antioxidant and cytoprotective genes.
This compound is a potent inhibitor of the Keap1-Nrf2 protein-protein interaction, with a reported half-maximal inhibitory concentration (IC50) of 75 nM. To effectively characterize the activity of IN-14 and validate the experimental systems, the use of well-characterized Nrf2 activators as positive controls is essential. This guide outlines key positive controls, their mechanisms of action, and provides detailed protocols for their experimental validation.
Comparative Analysis of Keap1-Nrf2 Modulators
The following table summarizes the quantitative data for this compound and a selection of commonly used positive control Nrf2 activators. These activators function through different mechanisms, providing robust validation for various stages of the Keap1-Nrf2 signaling pathway.
| Compound | Mechanism of Action | Assay Type | Cell Line | IC50 / EC50 |
| This compound | Inhibitor of Keap1-Nrf2 protein-protein interaction | FP Assay | - | 75 nM (IC50) |
| Sulforaphane | Covalent modification of Keap1 cysteines | ARE-Luciferase Assay | HepG2 | ~5 µM (EC50) |
| CDDO-Im (Bardoxolone) | Covalent modification of Keap1 cysteines | ARE-Luciferase Assay | RAW264.7 | ~10-100 nM (EC50) |
| tert-Butylhydroquinone (tBHQ) | Pro-oxidant leading to Keap1 modification | ARE-Luciferase Assay | AREc32 | ~10-30 µM (EC50) |
| β-Naphthoflavone | Aryl hydrocarbon receptor (AhR) agonist, indirect Nrf2 activator | ARE-Luciferase Assay | HaCaT | 1.2 µM (EC50) |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action of these compounds and the experimental approach to their validation, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison of results.
ARE-Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin-streptomycin
-
96-well white, clear-bottom cell culture plates
-
This compound and positive controls (e.g., Sulforaphane)
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Seed ARE-luciferase reporter cells in a 96-well plate at a density of 2 x 10^4 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the positive control in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.
-
Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control and plot the dose-response curves to determine EC50 values.
Quantitative PCR (qPCR) for Nrf2 Target Genes
This method quantifies the mRNA expression levels of Nrf2 target genes, such as heme oxygenase-1 (HMOX1) and NAD(P)H quinone dehydrogenase 1 (NQO1), as a downstream indicator of Nrf2 activation.
Materials:
-
Cell line of interest (e.g., HepG2)
-
6-well cell culture plates
-
This compound and positive controls
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SYBR™ Green PCR Master Mix)
-
qPCR instrument
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH)
Human Primer Sequences:
-
HMOX1 Forward: 5'-CAGGCAGAGAATGCTGAGTTC-3'
-
HMOX1 Reverse: 5'-GCTTCACATAGCGCTGCA-3'
-
NQO1 Forward: 5'-AGAGCCCTGATTGTACTGTG-3'
-
NQO1 Reverse: 5'-ATGGAGCCAGACAAATCCAG-3'
-
GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
GAPDH Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound, positive control, or vehicle for 6-24 hours.
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle control.
Western Blot for Nrf2 Nuclear Translocation
This technique assesses the accumulation of Nrf2 in the nucleus, a key step in its activation, by separating nuclear and cytoplasmic protein fractions.
Materials:
-
Cell line of interest (e.g., A549)
-
10 cm cell culture dishes
-
This compound and positive controls
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-Nrf2 (1:1000 dilution), anti-Lamin B1 (nuclear marker, 1:1000), anti-GAPDH (cytoplasmic marker, 1:5000)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with this compound, positive control, or vehicle for 1-4 hours.
-
Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercially available kit.
-
Determine the protein concentration of each fraction using a BCA assay.
-
Denature 20-30 µg of protein from each fraction by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The purity of the fractions should be confirmed by the presence of Lamin B1 only in the nuclear fraction and GAPDH primarily in the cytoplasmic fraction. An increase in the Nrf2 band intensity in the nuclear fraction upon treatment indicates activation.
comparative analysis of direct versus indirect Keap1-Nrf2 inhibitors
Mechanisms and Performance of Direct Versus Indirect Keap1-Nrf2 Inhibitors
For researchers, scientists, and drug development professionals, the Keap1-Nrf2 signaling pathway represents a critical target for therapeutic intervention in a host of diseases underpinned by oxidative stress and inflammation. The choice between direct and indirect inhibitors of this pathway is a pivotal decision in any drug discovery program. This guide provides a comprehensive comparative analysis of these two classes of inhibitors, supported by experimental data and detailed protocols to aid in your research and development endeavors.
The Keap1-Nrf2 pathway is the master regulator of the cellular antioxidant response. Under normal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1] However, in the presence of oxidative or electrophilic stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the expression of a battery of cytoprotective genes.
Inhibitors of the Keap1-Nrf2 interaction are broadly classified into two categories: indirect and direct inhibitors. Indirect inhibitors, often electrophilic molecules, act by covalently modifying reactive cysteine residues on Keap1. This modification induces a conformational change in Keap1, leading to the release of Nrf2. In contrast, direct inhibitors are non-covalent binders that physically occupy the pocket on Keap1 where Nrf2 binds, thus competitively inhibiting the protein-protein interaction.[2][3]
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between these two classes of inhibitors lies in their mechanism of action, which has profound implications for their specificity and potential for off-target effects.
Indirect (Covalent) Inhibitors: These compounds, such as the clinical candidate Bardoxolone Methyl, are characterized by their electrophilic nature. They form covalent bonds with specific cysteine residues on Keap1, most notably Cys151.[4][5] This irreversible modification disrupts the Keap1-Nrf2 complex, leading to Nrf2 stabilization and activation of the antioxidant response. While effective, the reactive nature of these molecules raises concerns about their potential to interact with other cellular proteins containing reactive cysteines, which could lead to off-target toxicity.[1]
Direct (Non-Covalent) Inhibitors: This newer class of inhibitors is designed to directly compete with Nrf2 for binding to the Kelch domain of Keap1.[2] By physically blocking the protein-protein interaction, these molecules prevent the Keap1-mediated degradation of Nrf2. This non-covalent and reversible mechanism of action is hypothesized to offer greater selectivity and a more favorable safety profile compared to their covalent counterparts.[6]
Performance Face-Off: A Quantitative Comparison
A direct, head-to-head comparison of a covalent and a non-covalent Nrf2 activator from the same chemical family, the geopyxins, highlights the potential advantages of the non-covalent approach. While the covalent activator, geopyxin C, showed slightly higher potency in activating Nrf2, the non-covalent activator, geopyxin F, demonstrated enhanced cellular protection and lower toxicity.[7][8]
| Inhibitor Class | Compound | Mechanism | Target Engagement (Binding Affinity) | Cellular Potency (Nrf2 Activation) | Cytotoxicity | Reference |
| Indirect (Covalent) | Geopyxin C | Covalent modification of Keap1 (Cys151) | Not reported | EC50 = 2.9 µM (ARE-luciferase) | TC50 = 15.6 µM | [7][8] |
| Direct (Non-Covalent) | Geopyxin F | Non-covalent disruption of Keap1-Nrf2 PPI | Not reported | EC50 = 4.7 µM (ARE-luciferase) | TC50 = 31.2 µM | [7][8] |
| Indirect (Covalent) | Bardoxolone Methyl | Covalent modification of Keap1 (Cys151) | Not applicable (covalent) | EC50 = 9.2 nM (ARE-luciferase) | Not reported in this study | [5] |
| Direct (Non-Covalent) | Compound 2 | Non-covalent disruption of Keap1-Nrf2 PPI | K(D) = 3.59 nM | EC50 = 28.6 nM (FP assay) | Not reported | [9] |
| Direct (Non-Covalent) | ML334 | Non-covalent disruption of Keap1-Nrf2 PPI | IC50 = 1.58 µM (FP assay) | Not reported | Not reported | [10] |
Disclaimer: The data presented in this table are compiled from different studies. Direct comparison of absolute values should be made with caution as experimental conditions may vary.
Experimental Protocols: Your Guide to Key Assays
To aid researchers in the evaluation of Keap1-Nrf2 inhibitors, detailed protocols for key experiments are provided below.
Fluorescence Polarization (FP) Assay for Keap1-Nrf2 Interaction
This assay is a powerful tool for quantifying the binding affinity of direct inhibitors to the Keap1 Kelch domain. It measures the change in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of purified Keap1 Kelch domain protein in assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare a stock solution of a fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer Nrf2 peptide) in the same assay buffer.
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 384-well, non-binding surface black plate, add the assay components in the following order: assay buffer, fluorescent Nrf2 peptide (final concentration ~10 nM), Keap1 Kelch domain protein (final concentration ~100 nM), and the test inhibitor at various concentrations.
-
Include appropriate controls: a "no inhibitor" control (with vehicle, e.g., DMSO) and a "no Keap1" control.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the fluorophore used (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
The IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
ARE-Luciferase Reporter Assay for Nrf2 Activation
This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2) in appropriate media.
-
Stably or transiently transfect the cells with a luciferase reporter plasmid containing multiple copies of the ARE consensus sequence upstream of the luciferase gene.
-
-
Compound Treatment:
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or a positive control (e.g., sulforaphane) for a specified period (e.g., 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with PBS and lyse them using a suitable luciferase lysis buffer.
-
-
Luciferase Assay:
-
Add a luciferase substrate to the cell lysates.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration. The results are typically expressed as fold induction over the vehicle-treated control.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to confirm that a compound binds to its intended target, in this case, Keap1, within a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment:
-
Treat cultured cells with the test compound or vehicle for a specific duration.
-
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
-
Protein Extraction and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble Keap1 in each sample by Western blotting using a Keap1-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble Keap1 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion: A Path Forward in Keap1-Nrf2 Drug Discovery
The choice between direct and indirect Keap1-Nrf2 inhibitors is a critical consideration in the development of new therapeutics. While indirect inhibitors have shown clinical promise, the potential for off-target effects due to their covalent reactivity remains a concern. Direct, non-covalent inhibitors offer a potentially more selective and safer approach to activating the Nrf2 pathway. The experimental protocols and comparative data presented in this guide are intended to provide researchers with the necessary tools and information to make informed decisions and to advance the development of novel and effective Keap1-Nrf2 targeted therapies.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Inhibitors of KEAP1 with Exquisite Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Non-covalent NRF2 Activation Confers Greater Cellular Protection Than Covalent Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-covalent NRF2 Activation Confers Greater Cellular Protection than Covalent Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NRF2-targeted therapeutics: New targets and modes of NRF2 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Cross-Validation of Keap1-Nrf2-IN-14 Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Keap1-Nrf2-IN-14's activity across various cell types, supported by experimental data. This compound is a potent inhibitor of the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) interaction, a critical pathway in the cellular oxidative stress response.
The activation of Nrf2, a master regulator of antioxidant and detoxification genes, is a promising therapeutic strategy for a range of diseases characterized by oxidative stress and inflammation. This compound and related compounds that disrupt the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and activation, are valuable tools for investigating this pathway and for potential drug development. This guide summarizes the compound's performance in different cellular contexts and provides detailed experimental protocols to aid in the design and interpretation of related research.
Comparative Activity of Keap1-Nrf2 Pathway Modulators in Diverse Cell Lines
The efficacy of compounds targeting the Keap1-Nrf2 pathway can vary significantly between different cell types. This variation can be attributed to differences in cellular machinery, off-target effects, and the basal state of the Nrf2 pathway in a given cell line. Below is a summary of the activity of this compound and a functionally related Keap1 degrader, PROTAC 14, in several commonly used human and murine cell lines.
| Compound | Cell Line | Cell Type | Assay | Metric | Value | Reference |
| This compound | - | Biochemical Assay | Keap1-Nrf2 Interaction | IC50 | 75 nM | [1] |
| - | Biochemical Assay | Keap1 Binding | Kd | 24 nM | [1] | |
| RAW264.7 | Murine Macrophage | Nrf2-ARE Activation | - | Strong, time- and concentration-dependent activation | [1] | |
| RAW264.7 | Murine Macrophage | Anti-inflammatory | - | Attenuates LPS-induced inflammatory factors | [1] | |
| PROTAC 14 | HEK293T | Human Embryonic Kidney | Keap1 Degradation | DC50 | 11 nM | [2] |
| BEAS-2B | Human Bronchial Epithelial | Keap1 Degradation | DC50 | <1 nM | [2] | |
| HCA7 | Human Colon Adenocarcinoma | Keap1 Degradation | - | Robust degradation observed | [3] | |
| A549 | Human Lung Carcinoma | Keap1 Degradation | - | No degradation observed (due to Keap1 mutation) | [3] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches and the compound's mechanism of action, the following diagrams illustrate the Keap1-Nrf2 signaling pathway, a typical experimental workflow for assessing compound activity, and the logical relationship of the compound's mechanism.
Figure 1: The Keap1-Nrf2 Signaling Pathway and the Mechanism of this compound.
Figure 2: A generalized experimental workflow for evaluating this compound activity.
Figure 3: Logical flow of this compound's mechanism of action.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Keap1-Nrf2 pathway modulators.
Cell Culture
-
RAW264.7, HEK293T, A549, and HCA7 Cells: These cell lines are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
BEAS-2B Cells: These cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
General Conditions: All cell lines are maintained in a humidified incubator at 37°C with 5% CO2. Media is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.
Western Blot Analysis for Nrf2 and Target Proteins
-
Cell Lysis: After treatment with this compound, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (typically 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
-
RNA Extraction: Total RNA is extracted from treated cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
-
qPCR: The qPCR is performed using a SYBR Green master mix and gene-specific primers for Nrf2 target genes (e.g., NQO1, GCLM, HMOX1) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene used for normalization.
ARE-Luciferase Reporter Assay
-
Cell Seeding and Transfection: Cells (e.g., HepG2 or HEK293T) are seeded in a 96-well plate.[4][5] For transient assays, cells are co-transfected with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[5] Alternatively, a stable cell line expressing the ARE-luciferase reporter can be used.[4][6]
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of this compound for a specified duration (typically 16-24 hours).[5]
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.[4][5]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The fold induction of ARE activity is calculated relative to vehicle-treated control cells.[4]
This guide provides a foundational understanding of the cross-cellular activity of this compound and related compounds. The provided data and protocols are intended to assist researchers in the design and execution of their studies in the field of oxidative stress and Nrf2 signaling.
References
- 1. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 2. Design and characterization of a heterobifunctional degrader of KEAP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2/ARE activation assay [bio-protocol.org]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to the Specificity of Keap1-Nrf2 Protein-Protein Interaction Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity of Keap1-Nrf2-IN-14 for the Kelch domain of Keap1, alongside other notable inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI). The following sections detail the binding affinities, selectivity profiles, and experimental methodologies used to assess these critical parameters.
Comparative Analysis of Keap1-Nrf2 Inhibitors
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1] Under normal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3] Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction can stabilize Nrf2, allowing it to translocate to the nucleus and activate the expression of a suite of antioxidant and cytoprotective genes.[2] The specificity of these inhibitors for the Keap1 Kelch domain is paramount to minimize off-target effects.
This guide focuses on this compound and compares its performance with four alternative inhibitors: Ki-696, ML385, Brusatol, and CDDO-Me (bardoxolone methyl).
| Inhibitor | Target | Mechanism of Action | Binding Affinity | Selectivity Profile |
| This compound | Keap1-Nrf2 PPI | Disrupts the interaction between Keap1 and Nrf2.[4] | IC50: 75 nM, Kd: 24 nM for Keap1.[4] | No significant CYP inhibitory impact on 1A2, 2C9, 2C19, 2D6, and 3A4 at 10 µM.[4] Further selectivity data is limited. |
| Ki-696 | Keap1-Nrf2 PPI | Potent and selective inhibitor of the Keap1/Nrf2 interaction.[5] | Kd: 1.3 nM for Keap1 Kelch domain (ITC).[5] | High affinity for the Keap1 Kelch domain. No significant cross-reactivity observed against a panel of receptors and enzymes, with the exception of OATP1B1 (IC50=2.5 μM), BSEP (IC50=4.0 μM), and PDE3A (IC50=10 μM).[5] |
| ML385 | Nrf2 | Directly interacts with the Neh1 domain of Nrf2, inhibiting its binding to DNA.[6][7] | IC50: 1.9 µM for Nrf2 inhibition.[6] | Demonstrates selectivity for cancer cells with Keap1 mutations.[6] Its broader off-target profile is not extensively detailed in the provided results. |
| Brusatol | Nrf2 Pathway (indirect) | Reduces the protein level of Nrf2 through enhanced ubiquitination and degradation.[8][9] Some evidence suggests it acts as a general protein synthesis inhibitor.[10][11] | EC50: ~40 nM for reducing Nrf2 protein levels in cancer cell lines.[10] | Selectively inhibits the Nrf2 pathway over the NF-κB pathway.[8][9] However, its potential as a general translation inhibitor raises concerns about broader off-target effects on other short-lived proteins.[10][11] |
| CDDO-Me (Bardoxolone methyl) | Nrf2 Activator (indirect) | Covalently modifies reactive cysteine residues on Keap1, leading to Nrf2 stabilization.[2] Also inhibits NF-κB signaling.[12] | Potent activator of the Nrf2 pathway. | Has multiple molecular targets and can modulate various signaling pathways, including NF-κB, PI3K/Akt/mTOR, and STAT3.[12][13][14] The electrophilic nature suggests potential for off-target covalent modification of other cysteine-containing proteins. |
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches for assessing inhibitor specificity, the following diagrams are provided.
Caption: The Keap1-Nrf2 signaling pathway and points of inhibition.
Caption: Experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are representative protocols for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Surface Plasmon Resonance (SPR) assays tailored for the Keap1-Nrf2 interaction.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is adapted from a previously described homogeneous TR-FRET assay for Keap1-Nrf2 PPI inhibitors.[15][16][17][18]
Objective: To quantify the inhibitory effect of a compound on the Keap1-Nrf2 interaction in a high-throughput format.
Principle: The assay measures the disruption of the interaction between a Terbium (Tb)-labeled anti-His antibody bound to His-tagged Keap1 Kelch domain (donor) and a fluorescein isothiocyanate (FITC)-labeled Nrf2 peptide (acceptor). When in close proximity, excitation of the Tb donor leads to energy transfer and emission from the FITC acceptor. Inhibitors that disrupt this interaction will cause a decrease in the FRET signal.
Materials:
-
His-tagged Keap1 Kelch domain protein
-
Tb-labeled anti-His antibody (donor)
-
FITC-labeled 9-mer Nrf2 peptide amide (acceptor)
-
Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20, 0.5 mM EDTA
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well low-volume white plates
-
Plate reader capable of TR-FRET measurements (e.g., excitation at 340 nm, emission at 495 nm for Tb and 520 nm for FITC)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of 2x Keap1 Kelch domain and 2x Tb-anti-His antibody in assay buffer. The final concentrations should be optimized, but a starting point could be 10 nM Keap1 and 1 nM Tb-anti-His antibody.
-
Prepare a 2x solution of FITC-labeled Nrf2 peptide in assay buffer (e.g., 40 nM final concentration).
-
Prepare serial dilutions of the test compound in DMSO, and then dilute in assay buffer to a 4x final concentration.
-
-
Assay Protocol:
-
Add 5 µL of the 4x test compound solution to the wells of the 384-well plate. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Add 5 µL of the 2x Keap1/Tb-anti-His antibody solution to all wells.
-
Add 10 µL of the 2x FITC-Nrf2 peptide solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader. Read the fluorescence at the donor and acceptor emission wavelengths with a time delay (e.g., 100 µs) after excitation.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to positive (no inhibitor) and negative (no Keap1) controls.
-
Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) Assay
This protocol is based on established methods for analyzing Keap1-Nrf2 kinetics using SPR.[19][20]
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of an inhibitor to the Keap1 Kelch domain.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip. This allows for real-time, label-free monitoring of the interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (NHS, EDC, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+: 10 mM HEPES, pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Recombinant Keap1 Kelch domain protein (ligand)
-
Test compound (analyte)
Procedure:
-
Ligand Immobilization:
-
Activate the surface of the CM5 sensor chip with a 1:1 mixture of NHS and EDC.
-
Inject the Keap1 Kelch domain protein diluted in immobilization buffer over the activated surface to achieve the desired immobilization level (e.g., 3000-5000 RU for initial binding tests, lower for kinetic analysis).
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a series of dilutions of the test compound in running buffer.
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of running buffer.
-
Between each analyte injection, regenerate the sensor surface with a short pulse of a regeneration solution (e.g., a low pH buffer or a high salt concentration) if necessary to remove all bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Conclusion
The specificity of a Keap1-Nrf2 inhibitor is a critical determinant of its therapeutic potential. While this compound shows promising on-target activity, a comprehensive assessment of its selectivity against a broader panel of proteins, particularly those containing Kelch domains, is necessary for a complete understanding of its specificity profile. In contrast, inhibitors like Ki-696 have been more extensively characterized for their selectivity. The experimental protocols outlined in this guide provide a framework for researchers to rigorously evaluate the specificity of these and other novel Keap1-Nrf2 inhibitors. A thorough understanding of on- and off-target activities is essential for the development of safe and effective therapeutics targeting this important cellular pathway.
References
- 1. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 2. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The NRF2/KEAP1 Axis in the Regulation of Tumor Metabolism: Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Small molecule inhibitor of NRF2 selectively intervenes therapeutic resistance in KEAP1-deficient NSCLC tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. Brusatol overcomes chemoresistance through inhibition of protein translation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Brusatol overcomes chemoresistance through inhibition of protein translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bardoxolone-Methyl (CDDO-Me) Suppresses Androgen Receptor and Its Splice-Variant AR-V7 and Enhances Efficacy of Enzalutamide in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Anticancer Activity of CDDO and CDDO-Me, Two Derivatives of Natural Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchwithrutgers.com [researchwithrutgers.com]
- 19. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Keap1-Nrf2-IN-14: A Comparative Guide to Commercially Available Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Keap1-Nrf2-IN-14 has emerged as a potent inhibitor of the Keap1-Nrf2 protein-protein interaction (PPI), demonstrating significant promise in preclinical studies. This guide provides an objective comparison of this compound with other commercially available Keap1-Nrf2 inhibitors, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.
Executive Summary
This compound is a highly potent inhibitor, effectively disrupting the Keap1-Nrf2 interaction with a reported IC50 of 75 nM and a Kd value of 24 nM.[1][2] This guide benchmarks its performance against other known inhibitors, highlighting differences in potency, cellular activity, and mechanism of action. The data presented herein is compiled from various studies to provide a comprehensive overview for researchers.
Data Presentation: Quantitative Comparison of Keap1-Nrf2 Inhibitors
The following table summarizes the biochemical and cellular potency of this compound and a selection of other commercially available Keap1-Nrf2 inhibitors. Data has been collated from various sources and assays to provide a comparative snapshot.
| Inhibitor | Type | IC50 (FP Assay) | Kd | Cellular Activity (ARE Reporter Assay) | Key References |
| This compound | PPI Inhibitor | 75 nM | 24 nM | Potent Nrf2 activation | [1][2] |
| KI696 | PPI Inhibitor | ~1 nM (HTRF) | - | Potent Nrf2 activation (EC50 = 40 nM) | [3] |
| CPUY192018 | PPI Inhibitor | 0.63 µM | - | Potent Nrf2 activation | [4] |
| ML385 | Nrf2 Inhibitor | - | - | IC50 of 1.9 µM for Nrf2 inhibition | [4] |
| Brusatol | Nrf2 Inhibitor | - | - | Inhibits Nrf2 pathway | [4] |
| Compound 7 | PPI Inhibitor | EC50 = 9.80 µM | - | Dose-dependent Nrf2 activation | [5] |
| Compound 19 | PPI Inhibitor | 18.31 nM | 6.19 nM | Superior potency in activating Nrf2 | [6] |
| Compound 20 | PPI Inhibitor | 63.15 nM | 20.7 nM | Potent in activating Nrf2 | [6] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches, the following diagrams have been generated using Graphviz (DOT language).
Experimental Protocols
Keap1-Nrf2 Fluorescence Polarization (FP) Binding Assay
This assay is designed to identify and characterize inhibitors of the Keap1-Nrf2 protein-protein interaction.
Materials:
-
Purified Keap1 protein (Kelch domain)
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-conjugated 9-mer Nrf2 peptide)
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
Assay Buffer (e.g., HEPES-based buffer)
-
Black, non-binding 384-well plates
-
Plate reader capable of fluorescence polarization measurements
Procedure:
-
Reagent Preparation:
-
Dilute the fluorescently labeled Nrf2 peptide in Assay Buffer to the desired final concentration (e.g., 1-4 nM).
-
Dilute the Keap1 protein in Assay Buffer to the desired final concentration (e.g., 12 nM).
-
Prepare serial dilutions of the test inhibitor in Assay Buffer.
-
-
Assay Plate Setup:
-
Add the diluted fluorescent Nrf2 peptide to all wells.
-
Add the serially diluted test inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiate the binding reaction by adding the diluted Keap1 protein to all wells except for the "no protein" control wells.
-
-
Incubation:
-
Cover the plate and incubate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for FITC).
-
-
Data Analysis:
-
The percentage of inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[10]
-
ARE-Luciferase Reporter Gene Assay
This cell-based assay measures the activation of the Nrf2 pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
Materials:
-
A stable cell line expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE-C8).[10]
-
Cell culture medium and supplements.
-
Test inhibitors.
-
Luciferase assay reagent.
-
Luminometer.
-
96-well cell culture plates.
Procedure:
-
Cell Seeding:
-
Seed the ARE-luciferase reporter cells into a 96-well plate at a predetermined density (e.g., 1.2 x 10^4 cells/well) and allow them to attach overnight.[11]
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test inhibitor or a positive control (e.g., tert-butylhydroquinone, tBHQ). Include a vehicle control (e.g., DMSO).
-
-
Incubation:
-
Cell Lysis and Luciferase Assay:
-
Remove the medium and wash the cells with PBS.
-
Lyse the cells using a luciferase lysis buffer.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
The luciferase activity is typically normalized to a co-transfected control (e.g., Renilla luciferase) or to the total protein concentration.
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control cells.
-
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Gene Expression
This assay quantifies the mRNA levels of Nrf2 downstream target genes, such as NQO1 and HO-1, to confirm the cellular activity of the inhibitors.
Materials:
-
Cell line of interest (e.g., SH-SY5Y).
-
Test inhibitors.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
SYBR Green or TaqMan-based qPCR master mix.
-
Primers for target genes (e.g., NQO1, HO-1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with the test inhibitor for a specific duration (e.g., 24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction by mixing the cDNA, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR using a real-time PCR system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[12][13]
-
-
Data Analysis:
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the data to the expression of the housekeeping gene and relative to the vehicle-treated control.[13]
-
Conclusion
This compound is a potent and valuable tool for studying the Keap1-Nrf2 signaling pathway. This guide provides a framework for comparing its activity with other commercially available inhibitors. The choice of inhibitor will ultimately depend on the specific experimental needs, including the desired potency, cellular context, and whether a direct PPI inhibitor or a broader Nrf2 pathway modulator is required. The provided experimental protocols offer a starting point for researchers to independently validate and compare the performance of these compounds in their own laboratory settings.
References
- 1. 2.2. Fluorescence polarization (FP) assay [bio-protocol.org]
- 2. Modulation of NRF2/KEAP1-Mediated Oxidative Stress for Cancer Treatment by Natural Products Using Pharmacophore-Based Screening, Molecular Docking, and Molecular Dynamics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ROS-sensing Nrf2 potentiates anti-tumor immunity of intratumoral CD8+ T and CAR-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Assessment Study of Known Small-Molecule Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Nrf2/ARE activation assay [bio-protocol.org]
- 12. Transcription Factor Nrf2-Mediated Antioxidant Defense System in the Development of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Proper Disposal Procedures for Keap1-Nrf2-IN-14
For Researchers, Scientists, and Drug Development Professionals: Ensuring Laboratory Safety and Regulatory Compliance
This document provides essential safety and logistical information for the proper disposal of Keap1-Nrf2-IN-14, a small molecule inhibitor of the Keap1-Nrf2 protein-protein interaction. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the closely related compound, Keap1-Nrf2-IN-3, indicates significant environmental hazards. The SDS for Keap1-Nrf2-IN-3 states that the compound is "very toxic to aquatic life with long lasting effects"[1]. Therefore, it is imperative to handle this compound as a hazardous substance and prevent its release into the environment[1].
Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, should be worn.
Spill Management: In the event of a spill, avoid generating dust from the powdered form. Small spills of solutions can be absorbed with an inert material. All spill cleanup materials must be collected and disposed of as hazardous waste.
Disposal of this compound Waste
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of in the regular trash or down the drain.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
Solid Waste: Collect any unused or expired this compound powder, as well as any lab materials grossly contaminated with the solid compound (e.g., weighing boats, contaminated gloves), in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions of this compound, typically dissolved in solvents like Dimethyl Sulfoxide (DMSO), must be collected in a separate, compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste.
-
-
Container Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the solvent used (if any), the approximate concentration, and the date of accumulation.
-
Storage of Waste: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. The storage area should have secondary containment to prevent the spread of any potential leaks.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste. Follow all institutional and local regulations for waste manifest and pickup procedures.
Summary of Disposal and Safety Information
| Waste Type | Disposal Container | Key Disposal Procedure | Relevant Safety Precautions |
| Solid this compound Powder | Labeled Hazardous Waste Container (Solid) | Collect all solid waste and contaminated materials. | Avoid dust inhalation; wear appropriate PPE. |
| This compound in DMSO Solution | Labeled Hazardous Waste Container (Liquid) | Collect in a compatible container; do not mix with other waste streams. | Handle in a well-ventilated area or chemical fume hood. |
| Contaminated Labware (non-sharps) | Labeled Hazardous Waste Container (Solid) | Segregate from non-hazardous labware. | Wear gloves when handling. |
| Contaminated Sharps | Sharps Container labeled as Chemical Waste | Dispose of in a puncture-proof sharps container. | Use caution to prevent needlestick injuries. |
The Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the Keap1-Nrf2 signaling pathway, which is the target of this compound. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress or inhibitors like this compound, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-dependent genes.
References
Personal protective equipment for handling Keap1-Nrf2-IN-14
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the small molecule inhibitor Keap1-Nrf2-IN-14. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and build confidence in chemical handling.
I. Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, an SDS for a similar compound, Keap1-Nrf2-IN-3, indicates potential hazards such as being harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, caution must be exercised. The following PPE is mandatory to minimize exposure.
Summary of Required Personal Protective Equipment
| PPE Category | Item | Specifications and Best Practices |
| Hand Protection | Chemically resistant gloves | Double gloving is recommended. The first pair should be worn under the gown cuff and the second pair over the cuff. Nitrile gloves are a suitable choice for short-term protection against a broad range of chemicals.[2][3] Gloves must meet ASTM D6978 standards for chemotherapy gloves.[4] Change gloves every 30-60 minutes or immediately if contaminated or damaged.[3] |
| Body Protection | Disposable, fluid-resistant gown | Gowns should be disposable, shown to resist permeability by hazardous drugs, long-sleeved with closed cuffs (elastic or knit), and open in the back.[4] If there is no manufacturer guidance on permeation, change the gown every 2-3 hours or sooner if contaminated.[4] |
| Eye and Face Protection | Safety goggles and face shield | Safety goggles are required to protect against spills or splashes.[4] A face shield worn over safety glasses is necessary when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[2] |
| Respiratory Protection | N95 or higher-rated respirator | An N95 surgical respirator mask is necessary to protect against airborne particles and should be fit-tested.[4] A standard surgical mask does not provide adequate respiratory protection.[4] For unpacking glass containers that may have broken in transit, an elastomeric half-mask with a multi-gas cartridge and P100-filter is recommended until the packaging integrity is confirmed.[4] |
| Foot Protection | Closed-toe shoes and shoe covers | Wear shoes that cover the entire foot. Two pairs of shoe covers are required when handling hazardous drugs.[2][4] |
II. The Keap1-Nrf2 Signaling Pathway
This compound is a small molecule inhibitor that disrupts the protein-protein interaction between Keap1 and Nrf2.[5][6] Under normal conditions, Keap1 targets Nrf2 for degradation. By inhibiting this interaction, this compound allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant and cytoprotective genes.[7][8][9][10]
References
- 1. Keap1-Nrf2-IN-3|2095066-47-8|MSDS [dcchemicals.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. pppmag.com [pppmag.com]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. This compound I CAS#: 1928782-31-3 I KEAP1-NRF2 inhibitor I InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The KEAP1-NRF2 pathway: Targets for therapy and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEAP1‐NRF2 protein–protein interaction inhibitors: Design, pharmacological properties and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
